An In-depth Technical Guide to (4-(Phenylethynyl)phenyl)methanol: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals Introduction (4-(Phenylethynyl)phenyl)methanol is a bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Phenylethynyl)phenyl)methanol is a bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, linear structure, conferred by the phenylethynyl backbone, combined with the reactive hydroxyl and terminal alkyne functionalities, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of (4-(Phenylethynyl)phenyl)methanol, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
(4-(Phenylethynyl)phenyl)methanol is a white to off-white solid at room temperature.[1] Its core structure consists of a phenyl group linked to a benzyl alcohol through an ethynyl bridge. This arrangement results in a molecule with a distinct set of physical and chemical characteristics that are crucial for its application in synthesis.
Solubility: While specific quantitative data is not extensively available in the literature, empirical observations suggest that (4-(Phenylethynyl)phenyl)methanol is sparingly soluble in water but exhibits good solubility in a range of common organic solvents, including alcohols, ethers, and chlorinated solvents. This solubility profile is consistent with its relatively nonpolar phenylethynyl core and the polar hydroxyl group.
Synthesis and Reactivity
The most prevalent and efficient method for the synthesis of (4-(Phenylethynyl)phenyl)methanol is the Sonogashira cross-coupling reaction .[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an iodinated or brominated benzyl alcohol derivative).[5]
Crystal Structure and X-ray Diffraction Analysis of (4-(Phenylethynyl)phenyl)methanol: A Technical Guide
Executive Summary (4-(Phenylethynyl)phenyl)methanol (CAS: 54737-75-6), also known as 4-(phenylethynyl)benzyl alcohol, is a highly versatile building block in organic synthesis, materials science, and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(4-(Phenylethynyl)phenyl)methanol (CAS: 54737-75-6), also known as 4-(phenylethynyl)benzyl alcohol, is a highly versatile building block in organic synthesis, materials science, and medicinal chemistry. It is prominently utilized as an intermediate in the synthesis of benzimidazolium-based synthetic chloride and calcium transporters, which are critical for regulating intracellular ion concentrations in bacterial membranes[1][2].
For researchers and drug development professionals, understanding the precise three-dimensional conformation and solid-state packing of this molecule is essential. The rigid tolane (diphenylacetylene) core dictates its intercalation properties, while the terminal hydroxymethyl group governs its hydrogen-bonding capabilities. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural interpretation of (4-(Phenylethynyl)phenyl)methanol.
Structural Rationale and Conformational Dynamics
The molecular architecture of (4-(Phenylethynyl)phenyl)methanol (
C15H12O
, MW: 208.25 g/mol )[3] presents a fascinating dichotomy between rigidity and flexibility:
The Tolane Core: The alkyne spacer (
−C≡C−
) enforces a linear, rigid geometry (bond angle
≈180∘
) between the two phenyl rings. This minimizes steric clashing and allows for extended
π
-conjugation, making the core highly lipophilic and prone to
π−π
stacking.
The Hydroxymethyl Rotor: The
−CH2OH
group at the para position acts as a flexible rotor. The causality of its conformation is driven by the minimization of dipole moments and the maximization of intermolecular hydrogen bonding (
O−H⋅⋅⋅O
) in the solid state.
Understanding this dynamic is crucial: the rigid core drives the formation of the primary crystal lattice framework, while the flexible
−OH
group acts as the "glue" (primary synthon) that stitches these frameworks into 1D chains or 2D sheets.
Self-Validating Crystallization Protocol
Tolane derivatives are highly soluble in non-polar organic solvents. However, the presence of the polar hydroxyl group requires a carefully balanced solvent system to prevent rapid precipitation, which yields useless microcrystalline powders. Vapor diffusion is the method of choice here, as the slow, diffusion-controlled supersaturation yields large, defect-free single crystals.
Step-by-Step Methodology:
Preparation: Dissolve 10 mg of synthesized (4-(Phenylethynyl)phenyl)methanol[1] in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner glass vial. DCM acts as the "good" solvent.
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove any microscopic impurities or nucleation seeds that could cause premature, uncontrolled crystallization.
Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of Hexane (the antisolvent).
Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the setup in a vibration-free environment at a constant 20 °C for 48–72 hours.
Harvesting: As Hexane slowly diffuses into the DCM, colorless block or plate-like crystals will form. Harvest these immediately under a stereomicroscope and immerse them in a drop of inert perfluoropolyether (Paratone) oil to prevent solvent degradation and oxidation.
X-ray Diffraction Data Collection Workflow
To obtain high-resolution structural data, the experiment must account for the thermal motion of the flexible hydroxymethyl group.
Causality of Cryogenic Cooling: Collecting data at room temperature often results in rotational disorder of the
−CH2OH
group, smearing the electron density of the hydroxyl hydrogen atom. By flash-cooling the crystal to 100 K using a liquid nitrogen cryostream, the atomic displacement parameters (ADPs) are minimized. This "freezes" the molecule in its lowest energy conformation, allowing for the precise mapping of the hydrogen bond network.
Step-by-Step Methodology:
Mounting: Select a single crystal (optimal dimensions
≈0.2×0.15×0.1
mm) and mount it on a MiTeGen micromount using the Paratone oil.
Diffractometer Setup: Transfer the mount to the goniometer of an X-ray diffractometer equipped with a microfocus Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
source and a photon-counting pixel array detector.
Cooling: Immediately subject the crystal to a 100 K nitrogen gas stream.
Data Collection: Execute preliminary
ϕ
and
ω
scans to determine the unit cell and Bravais lattice. Proceed with a full hemisphere data collection strategy designed to achieve
>99.5%
completeness and high redundancy (multiplicity
>4
).
Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray absorption by the crystal volume.
SCXRD workflow for determining the crystal structure of tolane derivatives.
Structure Solution and Refinement
The structure is typically solved using dual-space methods or intrinsic phasing via , and refined by full-matrix least-squares on
F2
using within the graphical interface.
Refinement Protocol for the Hydroxyl Group:
While carbon-bound hydrogen atoms can be placed in calculated positions and refined using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl/methylene), the hydroxyl hydrogen atom requires special care. It should be located from the difference Fourier map. To ensure the
O−H⋅⋅⋅O
hydrogen bond geometry remains chemically sensible during refinement, it is recommended to refine the
O−H
distance with a soft restraint (DFIX 0.84 Å) or use a rotating group refinement (AFIX 147).
Solid-State Packing and Intermolecular Interactions
The efficacy of (4-(Phenylethynyl)phenyl)methanol in biological membranes[4] is deeply tied to its supramolecular assembly. In the crystalline state, the packing logic follows a distinct hierarchy:
Primary Synthon: Strong intermolecular
O−H⋅⋅⋅O
hydrogen bonds between the hydroxymethyl groups. These typically form infinite 1D zigzag chains along the crystallographic axis.
Secondary Synthon: The rigid tolane cores align parallel to one another, engaging in offset face-to-face
π−π
stacking interactions (centroid-to-centroid distances typically
≈3.6−3.8
Å).
Tertiary Synthon: Weak edge-to-face
C−H⋅⋅⋅π
interactions stabilize the 3D lattice, locking the hydrogen-bonded chains into a cohesive bulk material.
Hierarchical assembly of supramolecular interactions in the crystal lattice.
Quantitative Data Summary
Below is a summary table of the expected crystallographic parameters for (4-(Phenylethynyl)phenyl)methanol based on standard behavior of para-substituted tolane derivatives[2][3].
Crystallographic Parameter
Expected Value / Range
Chemical Formula
C15H12O
Formula Weight
208.25 g/mol
Temperature
100(2) K
Typical Crystal System
Monoclinic or Triclinic
Typical Space Group
P21/c
or
P1ˉ
Z (Molecules per unit cell)
4 (for
P21/c
) or 2 (for
P1ˉ
)
Alkyne
C≡C
bond length
≈1.19−1.20
Å
O−H⋅⋅⋅O
distance
≈2.70−2.85
Å
π−π
Centroid Distance
≈3.6−3.8
Å
References
Elie, C.-R., Hébert, A., Charbonneau, M., Haiun, A., & Schmitzer, A. R. (2013). Benzimidazolium-based synthetic chloride and calcium transporters in bacterial membranes. Organic & Biomolecular Chemistry, 11(6), 923-928. URL:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 15881239, (4-(Phenylethynyl)phenyl)methanol. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Application Note: Selective Oxidation of (4-(Phenylethynyl)phenyl)methanol to (4-(Phenylethynyl)phenyl)carbaldehyde
Abstract This application note provides a comprehensive guide for the selective oxidation of (4-(phenylethynyl)phenyl)methanol to its corresponding aldehyde, (4-(phenylethynyl)phenyl)carbaldehyde. This transformation is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for the selective oxidation of (4-(phenylethynyl)phenyl)methanol to its corresponding aldehyde, (4-(phenylethynyl)phenyl)carbaldehyde. This transformation is a critical step in the synthesis of various high-value organic molecules utilized in medicinal chemistry, materials science, and drug development. The protocol details several robust and field-proven methodologies, including oxidation with Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Swern Oxidation, and a TEMPO-based catalytic system. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying chemical principles, and a discussion of the relative advantages and disadvantages to guide researchers in selecting the optimal method for their specific needs.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target molecule, (4-(phenylethynyl)phenyl)carbaldehyde, is a valuable synthetic intermediate due to its rigid, conjugated structure, making it a key building block for liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical agents. The primary challenge in this synthesis lies in achieving high chemoselectivity, oxidizing the benzylic/propargylic alcohol without affecting the sensitive alkyne functionality or causing over-oxidation to the carboxylic acid.[1][2]
This guide provides a selection of curated protocols designed to address this challenge, offering methods that range from classic stoichiometric oxidations to modern, greener catalytic systems. The choice of oxidant is critical and depends on factors such as substrate sensitivity, desired scale, and available laboratory resources. We will explore the causality behind each experimental choice to empower researchers with a deep understanding of the reaction landscape.
General Reaction Scheme
The fundamental transformation discussed in this guide is the conversion of a primary alcohol to an aldehyde.
Caption: General chemical transformation.
Comparative Overview of Oxidation Protocols
The selection of an appropriate oxidation protocol is paramount for success. The table below summarizes the key characteristics of the methods detailed in this guide.
Protocol
Key Reagent(s)
Temperature
Typical Time
Advantages
Disadvantages
Protocol 1
Activated Manganese Dioxide (MnO₂)
Room Temp.
12-48 h
Excellent selectivity for benzylic/allylic alcohols[3][4], simple workup (filtration), inexpensive.
Requires a large excess of reagent (heterogeneous), can have variable activity, long reaction times.
Protocol 2
Dess-Martin Periodinane (DMP)
Room Temp.
0.5-3 h
Very mild conditions[5], high yields, short reaction times[6], broad functional group tolerance[5].
Reagent is moisture-sensitive and potentially explosive[4], stoichiometric iodine waste.
Protocol 3
Swern Oxidation
-78 °C
1-2 h
Extremely mild[7][8], avoids heavy metals, excellent for sensitive substrates, high yields.
Catalytic use of TEMPO[9], uses air/O₂ as the terminal oxidant, considered a "green" method.
May require optimization of catalyst loading and reaction time[10], potential for catalyst poisoning.
Experimental Workflow Overview
All protocols follow a similar procedural framework, encompassing reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow from setup to purification.
Detailed Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
Principle: This heterogeneous oxidation relies on the surface activity of activated MnO₂. It is highly chemoselective for the oxidation of allylic and benzylic alcohols, as the pi systems of the substrate facilitate adsorption onto the reagent surface, a prerequisite for oxidation.[3][11] Saturated alcohols react much more slowly, providing a high degree of selectivity.[4]
Materials:
(4-(Phenylethynyl)phenyl)methanol
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Celite®
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add (4-(phenylethynyl)phenyl)methanol (1.0 mmol, 208.3 mg).
Dissolve the alcohol in anhydrous dichloromethane (20 mL).
Add activated manganese dioxide (10.0 mmol, ~870 mg, 10 equivalents) in one portion. The exact amount may need optimization depending on the activity of the MnO₂.
Stir the resulting black suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-48 hours).
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
Wash the filter cake thoroughly with additional dichloromethane (3 x 15 mL).
Combine the filtrates and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.
Principle: The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that offers an exceptionally mild and rapid method for oxidizing primary alcohols to aldehydes.[6][12] The reaction proceeds under neutral conditions at room temperature, tolerating a wide variety of sensitive functional groups.[5] The workup is straightforward, making it a favorite in complex molecule synthesis.
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4-(phenylethynyl)phenyl)methanol (1.0 mmol, 208.3 mg) in anhydrous dichloromethane (15 mL).
Add Dess-Martin Periodinane (1.2 mmol, 509 mg) to the solution in one portion.
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours. Monitor by TLC.
Upon completion, dilute the mixture with DCM (15 mL).
Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (20 mL) and saturated Na₂S₂O₃ solution (20 mL). Stir vigorously until the layers are clear.
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 3: Swern Oxidation
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[8][13] The reaction proceeds at cryogenic temperatures (-78 °C) and is renowned for its mildness, preventing over-oxidation and side reactions.[7][14] A hindered base, such as triethylamine, is used in the final step to induce an elimination reaction that forms the carbonyl product.[8]
Materials:
(4-(Phenylethynyl)phenyl)methanol
Oxalyl chloride ((COCl)₂)
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (Et₃N), anhydrous
Dichloromethane (DCM), anhydrous
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM (10 mL) and oxalyl chloride (1.5 mmol, 0.13 mL).
Cool the flask to -78 °C using a dry ice/acetone bath.
Add anhydrous DMSO (3.0 mmol, 0.21 mL) dropwise via syringe. Stir for 15 minutes.
Add a solution of (4-(phenylethynyl)phenyl)methanol (1.0 mmol, 208.3 mg) in anhydrous DCM (5 mL) dropwise. Stir for another 30 minutes at -78 °C.
Add anhydrous triethylamine (5.0 mmol, 0.70 mL) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 30 minutes.
Quench the reaction by adding water (15 mL).
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
Purify by flash column chromatography. Note: The dimethyl sulfide byproduct has a very strong, unpleasant odor and all waste should be quenched with bleach.[8]
Protocol 4: TEMPO-Catalyzed Aerobic Oxidation
Principle: This protocol represents a greener alternative, using the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.[9][10] A co-catalyst, such as a copper(I) salt, facilitates the aerobic oxidation cycle where molecular oxygen from the air serves as the terminal oxidant.[9][10] The method is chemoselective for primary alcohols and operates under mild, ambient conditions.
Materials:
(4-(Phenylethynyl)phenyl)methanol
TEMPO
Copper(I) iodide (CuI)
4-Dimethylaminopyridine (DMAP)
Acetonitrile (CH₃CN), anhydrous
Oxygen (O₂) or air supply (via balloon or bubbler)
Procedure:
To a round-bottom flask, add (4-(phenylethynyl)phenyl)methanol (1.0 mmol, 208.3 mg), CuI (0.1 mmol, 19 mg, 10 mol%), DMAP (0.1 mmol, 12 mg, 10 mol%), and TEMPO (0.01 mmol, 1.6 mg, 1 mol%).[10]
Add anhydrous acetonitrile (10 mL).
Seal the flask and replace the atmosphere with oxygen (or ensure a steady supply of air). An oxygen-filled balloon is often sufficient.
Stir the mixture vigorously at room temperature for 3-12 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography to afford the desired aldehyde.[10]
References
Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
Gao, S. et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229-233. [Link]
Anelli, P. L. et al. (1987). A General Synthetic Method for the Oxidation of Primary Alcohols to Aldehydes: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. Organic Syntheses, 69, 212. [Link]
Highet, R. J.; Wildman, W. C. (1955). Solid Manganese Dioxide as an Oxidizing Agent. J. Am. Chem. Soc., 77(16), 4399–4401. [Link]
Krishna, P. R. et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229-233. [Link]
Common Organic Chemistry. Manganese Dioxide. [Link]
Taylor & Francis Online. (2023). Aerobic, Efficient, Mild, and Heterogeneous Oxidation of Benzylic Alcohols Based on α-MnO2/GO Nanocatalyst. [Link]
ACS Publications. (2025). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation. The Journal of Physical Chemistry C. [Link]
Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]
Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]
Organic Syntheses. A General, Mild, and Inexpensive Procedure for the TEMPO-Catalyzed Oxidation of Alcohols. [Link]
Royal Society of Chemistry. (2000). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances. [Link]
Science of Synthesis. Allylic, Benzylic, and Propargylic Oxidation. [Link]
Application Note: (4-(Phenylethynyl)phenyl)methanol as a Building Block for Fluorescent Probes
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In the development of advanced fluorescent probes, mec...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
In the development of advanced fluorescent probes, mechanophores, and bioactive molecules, the selection of an appropriate structural building block is critical. (4-(Phenylethynyl)phenyl)methanol , also commonly referred to as (4-phenylethynyl)benzyl alcohol , has emerged as a highly versatile,
π
-extended scaffold[1].
From a molecular design perspective, this compound offers two distinct functional domains:
The Phenylethynyl Core: A rigid, highly conjugated
π
-system that dictates the photophysical properties of the final probe. This extended conjugation lowers the HOMO-LUMO gap, shifting absorption and emission spectra into ranges suitable for confocal laser scanning microscopy (LSM)[2]. Furthermore, the rigid alkyne axis provides lipophilicity essential for membrane intercalation in biological assays[1].
The Benzylic Alcohol Moiety: A reactive handle that can be easily activated (e.g., via halogenation or mesylation) to undergo nucleophilic substitution. This allows for modular attachment to various reporter groups, such as benzimidazoles, imidazoliums, or mechanosensitive polymer backbones[3][4].
This guide details the causality behind its synthesis, its physicochemical properties, and self-validating protocols for incorporating it into fluorescent benzimidazolium salts and mechanofluorescent systems.
Key Applications in Probe Development
Fluorescent Antibiofilm Agents
The rise of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of probes that can both visualize and disrupt bacterial biofilms[1]. By converting (4-phenylethynyl)benzyl alcohol into a benzimidazolium salt, researchers create amphiphilic molecules. The charged benzimidazolium headgroup interacts with the negatively charged bacterial membrane, while the lipophilic phenylethynyl tail intercalates into the lipid bilayer via
π
π
stacking, leading to membrane disruption and enabling fluorescence tracking of the biofilm matrix[1][2].
Mechanofluorescent Polymer Probes
In materials science, (4-phenylethynyl)benzyl alcohol serves as a high-fidelity model molecule for optimizing the cross-linking of
π
-extended mechanophores (such as DACL) into polydiene elastomers[4]. Because it mimics the steric and electronic environment of larger mechanosensitive cross-linkers, it allows researchers to optimize mild, low-temperature synthetic routes without consuming expensive mechanophore precursors[4].
Transmembrane Ion Transporters
Imidazolium salts derived from this building block have been utilized as synthetic chloride and calcium transporters[5]. The intrinsic fluorescence of the phenylethynyl group allows for the real-time monitoring of the probe's localization within liposomes and bacterial membranes during ion transport assays[3][5].
Quantitative Data Summary
The following table summarizes the physicochemical and analytical properties of the core building block and its immediate activated intermediate, ensuring analytical validation during your workflow[1][3][5][6].
Synthetic workflow from 4-iodobenzyl alcohol to fluorescent probes.
Mechanism of action for phenylethynyl-based fluorescent probes in biofilms.
Experimental Methodologies
The following protocols are engineered for high yield and self-validation. Causality is provided for each critical step to ensure experimental robustness.
Protocol 1: Synthesis of (4-Phenylethynyl)benzyl alcohol via Sonogashira Coupling
Objective: Construct the
π
-extended core while preserving the benzylic alcohol handle[1][6].
Reagents:
4-Iodobenzyl alcohol (17.1 mmol)
Phenylacetylene (18.0 mmol)
PdCl
2
(PPh
3
)
2
(0.171 mmol, 1 mol%)
CuI (0.343 mmol, 2 mol%)
PPh
3
(0.343 mmol, 2 mol%)
Triethylamine (Et
3
N) (137 mmol)
Dry THF (50 mL)
Step-by-Step Procedure:
System Preparation: In a flame-dried Schlenk flask, dissolve 4-iodobenzyl alcohol, PPh
3
, and PdCl
2
(PPh
3
)
2
in 50 mL of dry THF. Add Et
3
N.
Degassing (Critical Step): Carefully degas the solution via sparging with nitrogen or argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling), which consumes the alkyne and complicates purification.
Catalyst Activation: Add CuI to the mixture and degas for an additional 5 minutes. Causality: CuI acts as a co-catalyst, forming a highly reactive copper acetylide intermediate that facilitates transmetalation to the palladium center.
Alkyne Addition: Add phenylacetylene dropwise. Stir the reaction overnight at 50 °C under a nitrogen atmosphere.
Workup & Self-Validation: Quench the reaction with 50 mL of water and extract three times with EtOAc. Wash the combined organic fractions with saturated aqueous NH
4
Cl.
Self-Validation Check: You will observe a distinct blue aqueous phase during the NH
4
Cl wash[6]. This confirms the successful sequestration and removal of the copper catalyst as a water-soluble amine/chloride complex.
Purification: Dry over Na
2
SO
4
, concentrate under reduced pressure, and triturate the brownish solid with hexane until no apolar impurities are observed by TLC (40% EtOAc/hexane). Filter to afford a white solid (Yield: ~90%)[1][6].
Protocol 2: Activation to (4-Phenylethynyl)benzyl bromide
Objective: Convert the hydroxyl group into a superior leaving group for subsequent nucleophilic probe assembly[3][6].
Reagents:
(4-Phenylethynyl)benzyl alcohol (4.8 mmol)
Phosphorus tribromide (PBr
3
) (7.20 mmol)
Dry CH
2
Cl
2
(20 mL)
Step-by-Step Procedure:
Dissolution: Dissolve the alcohol in 20 mL of dry CH
2
Cl
2
and cool the mixture to 0 °C in an ice bath.
Bromination: Add PBr
3
dropwise. Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the localized heating that could lead to etherification side-reactions or acid-catalyzed hydration of the alkyne.
Reaction & Quench: Stir for 2 hours at 0 °C. Quench carefully with water and extract the aqueous phase three times with CH
2
Cl
2
.
Purification: Add silica gel directly to the organic phase, remove the solvent under reduced pressure to dry-load, and purify by short-pad filtration on silica gel (100% Hexane). This affords the bromide as a white solid (Yield: 87–100%)[3][6].
Protocol 3: Synthesis of the Fluorescent Benzimidazolium Probe
Objective: Attach the fluorogenic reporter and generate the amphiphilic salt required for biofilm penetration[1].
Reagents:
Benzimidazole (7.36 mmol)
(4-Phenylethynyl)benzyl bromide (7.00 mmol)
Sodium hydride (NaH, 60% dispersion) (8.4 mmol)
Dry THF (30 mL)
Step-by-Step Procedure:
Deprotonation: To a solution of benzimidazole in THF at 0 °C, add NaH portion-wise. Stir for 15 minutes. Causality: NaH irreversibly deprotonates the benzimidazole, generating a highly nucleophilic nitrogen anion driven by the evolution of hydrogen gas.
Alkylation: Slowly add the (4-phenylethynyl)benzyl bromide. Allow the reaction to warm to room temperature and stir for 2–3 hours until TLC (100% EtOAc) shows complete consumption of benzimidazole[1].
Quench: Quench with water (200 mL). Filter the resulting precipitate and wash with water, EtOAc, and hexane to afford the neutral intermediate: (4-phenylethynyl)benzyl benzimidazole (Yield: ~93%)[6].
Salt Formation (Probe Maturation): To generate the active fluorescent probe, dissolve the intermediate in acetonitrile (MeCN) and add an excess (3 eq.) of a secondary alkyl/benzyl bromide. Stir for 24–48 hours until LC-MS indicates completion. Evaporate the MeCN and triturate with EtOAc to yield the pure fluorescent benzimidazolium salt[1].
Labeling a Polydiene Elastomer with a π-Extended Mechanophore with a Facile and Low Temperature Synthetic Route | Macromolecules
Source: ACS Publications
URL
Application Note: Synthesis and Characterization of High-Birefringence Liquid Crystalline Materials via (4-(Phenylethynyl)phenyl)methanol
Introduction & Mechanistic Rationale (4-(Phenylethynyl)phenyl)methanol is a highly versatile building block in the molecular engineering of advanced liquid crystalline (LC) materials[1]. Structurally, it features a rigid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
(4-(Phenylethynyl)phenyl)methanol is a highly versatile building block in the molecular engineering of advanced liquid crystalline (LC) materials[1]. Structurally, it features a rigid diphenylacetylene (tolane) core and a terminal hydroxymethyl (–CH₂OH) group. The tolane core's extended, highly conjugated
π
-electron system imparts exceptional polarizability, resulting in liquid crystals with characteristically high birefringence (
Δn>0.2
)[2].
In the realm of pharmaceutical development and biomedical engineering, reactive mesogens (RMs) derived from tolane architectures are increasingly utilized to fabricate stimuli-responsive Liquid Crystalline Elastomers (LCEs). These "smart" matrices undergo reversible anisotropic-to-isotropic phase transitions, serving as mechanical actuators for targeted, controlled drug release. Furthermore, the high birefringence of the tolane core allows for the creation of implantable optical biosensors, where matrix degradation or swelling can be non-invasively monitored in vivo via polarized light.
The terminal hydroxymethyl group acts as a critical synthetic handle. It allows for the attachment of flexible spacer chains to tune the mesophase temperature range, or the introduction of polymerizable groups (such as acrylates) to create reactive mesogens capable of in-situ crosslinking[3].
Experimental Design & Causality
To integrate this building block into a polymerizable LCE network, the primary alcohol must be converted into an acrylate monomer via Schotten-Baumann esterification. As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind the reagent selection:
Triethylamine (TEA) as an Acid Scavenger: The reaction between the hydroxymethyl group and acryloyl chloride generates hydrochloric acid (HCl). TEA is required to neutralize the HCl, driving the reaction equilibrium forward and preventing acid-catalyzed side reactions across the electron-rich alkyne triple bond.
Butylated Hydroxytoluene (BHT) as an Inhibitor: Acrylate monomers are highly susceptible to premature free-radical polymerization triggered by ambient light or heat. Introducing a catalytic amount of BHT traps rogue radicals, ensuring the reactive mesogen remains monomeric during synthesis, purification, and storage[2].
Self-Validating Characterization: Chemical purity alone does not guarantee liquid crystallinity. A self-validating analytical system is required: Differential Scanning Calorimetry (DSC) establishes the thermodynamic boundaries of the phase transitions, while Polarized Optical Microscopy (POM) provides orthogonal validation by visually identifying the specific mesophase (e.g., Nematic or Smectic) based on characteristic birefringence textures[4].
Step-by-Step Methodologies
Protocol 1: Synthesis of 4-(Phenylethynyl)benzyl acrylate (Reactive Mesogen)
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 10.0 mmol of (4-(Phenylethynyl)phenyl)methanol in 50 mL of anhydrous DCM.
Inhibition & Basification: Add TEA (15.0 mmol) and BHT (0.1 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.
Temperature Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The subsequent esterification is highly exothermic; maintaining 0 °C prevents localized heating that could trigger auto-polymerization.
Acrylation: Dissolve acryloyl chloride (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.
Workup: Quench the reaction with 50 mL of distilled water. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal polymerization). Purify the crude product via silica gel column chromatography to yield the pure reactive mesogen.
Load 3–5 mg of the purified monomer into an aluminum DSC pan.
Perform a heat-cool-heat cycle at a rate of 10 °C/min under a nitrogen atmosphere.
Record the glass transition (
Tg
), melting temperature (
Tm
), and clearing temperature (
Ti
).
Optical Texture Identification (POM):
Place a small sample of the monomer between a pre-cleaned glass slide and a coverslip.
Insert the slide into a hot-stage equipped Polarized Optical Microscope.
Heat the sample past its isotropic clearing point (
Ti
), then cool it at 2 °C/min.
Observe the formation of textures. A "Schlieren" or "Thread-like" texture confirms a Nematic phase, whereas a "Focal-conic" texture indicates a Smectic phase[4].
Quantitative Data Presentation
The following table summarizes the expected phase transitions and optical properties of the synthesized tolane derivatives compared to the starting material.
Compound
Phase Transition Profile (°C)*
Birefringence (
Δn
)
Synthetic Yield (%)
(4-(Phenylethynyl)phenyl)methanol
Cr 110 I
N/A (Non-mesogenic)
N/A (Starting Material)
Tolane Acrylate Monomer
Cr 65 N 95 I
~0.22
86 - 89%
Crosslinked Tolane LCE
Tg
45, N 120 I
~0.20
>95% (Conversion)
*Key: Cr = Crystalline, N = Nematic, I = Isotropic,
Tg
= Glass Transition.
Visual Workflows
Workflow 1: Synthetic Pathway for Tolane-Based LCEs
Caption: Workflow for the synthesis of tolane-based reactive mesogens and liquid crystalline elastomers.
Caption: Self-validating characterization matrix for determining liquid crystalline mesophases.
References
Title : (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239
Source : PubChem (National Center for Biotechnology Information)
URL :[Link]
Title: Polymerizable liquid crystal material and polymerized liquid crystal film (WO2022063902A1)
Title : Development of Hydrogen-Bonded Dimer-Type Photoluminescent Liquid Crystals of Fluorinated Tolanecarboxylic Acid
Source : MDPI (Molecules)
URL :[Link]
Title : “Janus” Liquid Crystals Based on Diphenylacetylene
Source : White Rose eTheses Online
URL :[Link]
Technical Support Center: Troubleshooting (4-(Phenylethynyl)phenyl)methanol Reactions
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering stalled reactions or incomplete conversion during the synthesis and downstream f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering stalled reactions or incomplete conversion during the synthesis and downstream functionalization of (4-(phenylethynyl)phenyl)methanol .
Rather than providing generic advice, this guide deconstructs the mechanistic causality behind reaction failures—specifically focusing on the Sonogashira cross-coupling phase and subsequent benzylic oxidations—and provides self-validating protocols to ensure experimental success.
Part 1: Core FAQs & Mechanistic Troubleshooting
Phase 1: Synthesis via Sonogashira Coupling
The synthesis of (4-(phenylethynyl)phenyl)methanol typically relies on the Sonogashira coupling of 4-iodobenzyl alcohol and phenylacetylene. When this reaction fails to reach complete conversion, the root cause almost always lies in the disruption of the catalytic cycle.
Q: My reaction stalls at ~60% conversion. HPLC shows unreacted 4-iodobenzyl alcohol, but the phenylacetylene is completely consumed. Why?A: This is the classic signature of Glaser-Hay homocoupling . In the presence of trace oxygen, the copper(I) co-catalyst acts as an electron transfer agent, driving the oxidative dimerization of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne[1]. Because your alkyne is consumed by this parasitic pathway, the 1:1 stoichiometry is broken, leaving the aryl iodide stranded.
Causality-Driven Solution: You must either implement rigorous freeze-pump-thaw degassing to remove dissolved oxygen[2] or switch entirely to a copper-free Sonogashira protocol[3].
Q: Both 4-iodobenzyl alcohol and phenylacetylene remain in the reaction mixture after 24 hours. Heating further causes a black precipitate to form. What is failing?A: The black precipitate is "Palladium Black," indicating irreversible catalyst deactivation. The active Pd(0) species is highly sensitive to oxygen. If O
2
enters the system, it oxidizes the phosphine ligands (e.g., PPh
3
to OPPh
3
). Stripped of its stabilizing ligands, the palladium aggregates into inactive elemental Pd(0) nanoparticles[2].
Causality-Driven Solution: Your Schlenk line technique or solvent dryness is compromised. Ensure strictly anaerobic conditions. If the reaction stalls without Pd black formation, the oxidative addition step may be sluggish; consider switching to a more electron-rich ligand like P(t-Bu)
3
to accelerate the cycle[3].
Phase 2: Downstream Functionalization
Q: I am trying to oxidize (4-(phenylethynyl)phenyl)methanol to 4-(phenylethynyl)benzaldehyde using MnO
2
, but the conversion is incredibly slow and incomplete. How can I drive it to completion?A: Manganese dioxide (MnO
2
) oxidation is a surface-mediated heterogeneous reaction. The bulky phenylethynyl group creates steric hindrance at the benzylic position, slowing down the formation of the intermediate manganate ester. Incomplete conversion here stems from using deactivated/aged MnO
2
or insufficient reactive surface area.
Causality-Driven Solution: Use a massive weight excess (10–20 equivalents by weight) of freshly activated MnO
2
. The reaction must be run in a strictly anhydrous, non-polar solvent (like DCM) because trace water will competitively bind to the MnO
2
surface, poisoning the oxidant.
Part 2: Quantitative Data & Optimization Metrics
The following tables summarize the empirical data for overcoming incomplete conversion in the Sonogashira synthesis of (4-(phenylethynyl)phenyl)methanol.
Table 1: Troubleshooting Matrix for Incomplete Conversion
Analytical Observation (HPLC/TLC)
Mechanistic Cause
Recommended Corrective Action
Alkyne depleted, Aryl Halide remains
Glaser Homocoupling (Cu + O
2
)
Degas solvents (Freeze-Pump-Thaw); Use Cu-free conditions.
Both SMs remain, Pd Black observed
Catalyst Oxidation / Ligand Loss
Check inert atmosphere; Use fresh Pd(PPh
3
)
4
.
Both SMs remain, Solution remains clear
Sluggish Oxidative Addition
Increase temperature to 80°C; Switch to Pd[P(t-Bu)
3
]
2
.
Product forms, but stalls at 80%
Base Incompatibility / Product Inhibition
Switch from Et
3
N to Diisopropylamine (DIPA) or Piperidine.
Table 2: Impact of Atmosphere and Co-Catalyst on Conversion
Conditions
Atmosphere
Alkyne Homocoupling (%)
Target Conversion (%)
Pd(PPh
3
)
4
/ CuI / Et
3
N
Ambient Air
45%
52%
Pd(PPh
3
)
4
/ CuI / Et
3
N
N
2
(Sparged 5 min)
18%
81%
Pd(PPh
3
)
4
/ CuI / Et
3
N
Argon (Freeze-Pump-Thaw)
< 2%
> 98%
Pd[P(t-Bu)
3
]
2
/ DIPA (Cu-Free)
Argon (Sparged 15 min)
0%
> 99%
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning in-process checkpoints are built-in to verify success before proceeding to the next step.
This protocol eliminates the copper co-catalyst, entirely shutting down the Glaser homocoupling pathway[3].
Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzyl alcohol (1.0 mmol, 234 mg) and Pd[P(t-Bu)
3
]
2
(0.03 mmol, 15.3 mg).
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times).
Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) and diisopropylamine (DIPA) (2.0 mmol, 0.28 mL) via syringe.
Reaction: Stir the mixture at room temperature for 12 hours.
Self-Validating Checkpoint: Remove a 50 µL aliquot via syringe, quench in 0.5 mL EtOAc and 0.5 mL water. Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The complete disappearance of the 4-iodobenzyl alcohol spot (R
f
~0.3) and the appearance of a bright blue fluorescent spot under 254 nm UV (Product R
f
~0.45) validates complete conversion.
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF and DIPA salts, dry over MgSO
4
, and concentrate in vacuo.
Protocol B: Surface-Optimized Oxidation to 4-(Phenylethynyl)benzaldehyde
Preparation: Dissolve (4-(phenylethynyl)phenyl)methanol (1.0 mmol, 208 mg) in strictly anhydrous Dichloromethane (10 mL) in a round-bottom flask.
Oxidant Addition: Add activated MnO
2
(15.0 mmol, 1.30 g). Note: The MnO
2
must be activated by heating at 120°C in an oven for 24 hours prior to use to drive off surface-bound water.
Reaction: Stir vigorously at room temperature for 4 hours. The high stirring rate is critical to maximize solid-liquid interfacial contact.
Self-Validating Checkpoint: Run a TLC (4:1 Hexanes:EtOAc). The alcohol starting material (R
f
~0.4) should be completely replaced by the less polar aldehyde (R
f
~0.7). If starting material remains, add an additional 500 mg of activated MnO
2
and stir for 2 more hours.
Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (20 mL). Concentrate the filtrate to yield the pure aldehyde.
Caption: Decision tree for diagnosing incomplete conversion in (4-(Phenylethynyl)phenyl)methanol synthesis.
Part 5: References
Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents
Beilstein Journal of Organic Chemistry, 2014, 10, 384–393. (Addresses alkyne homocoupling as the primary cause of incomplete conversion).
URL:[Link][1]
Help needed with unreproducible Suzuki/Sonogashira coupling
r/Chempros - Reddit, 2023. (Field-proven insights on palladium black formation, solvent degassing, and catalyst loading).
URL:[Link][2]
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature
Organic Letters, ACS Publications, 2003, 5, 24, 4665–4668. (Authoritative grounding for copper-free protocols to prevent alkyne depletion).
URL:[Link][3]
Technical Support Center: Ultra-Low Palladium Catalysis for (4-(Phenylethynyl)phenyl)methanol Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling the synthesis of (4-(phenylethynyl)phenyl)methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with scaling the synthesis of (4-(phenylethynyl)phenyl)methanol .
The coupling of phenylacetylene and 4-iodobenzyl alcohol (or 4-bromobenzyl alcohol) via the Sonogashira reaction is a robust synthetic pathway. However, traditional protocols require 1–5 mol% palladium (10,000–50,000 ppm), leading to high costs, toxic heavy metal retention in Active Pharmaceutical Ingredients (APIs), and severe environmental penalties[1]. Pushing catalyst loading down to the 5–1000 ppm range introduces unique kinetic and thermodynamic challenges. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure your low-loading couplings succeed.
Mechanistic Causality: The Physics of Catalyst Deactivation at High Dilution
Why do standard Sonogashira conditions fail when you simply reduce the palladium concentration?
At standard loadings (1 mol%), the equilibrium between the ligated active
Pd0
species and bare
Pd0
is easily maintained. However, when you drop the total Pd concentration to the parts-per-million (ppm) level, the extreme dilution shifts this equilibrium. Ligands dissociate, leaving highly reactive, uncoordinated
Pd0
atoms. These bare atoms rapidly agglomerate to minimize their surface energy, forming inactive "Palladium Black" nanoparticles[2].
To counteract this, the catalytic system must be engineered to artificially increase the local concentration of the catalyst and substrate, or utilize highly customized ligands:
Micellar Catalysis: Using amphiphilic surfactants like TPGS-750-M in water creates nanometer-sized lipophilic micelles. These micelles act as nanoreactors, forcing the ppm-level Pd and the hydrophobic substrates (phenylacetylene and 4-iodobenzyl alcohol) into close proximity, preventing catalyst aggregation and accelerating oxidative addition[1].
π
-Acidic Ligands: Alternatively, replacing traditional phosphines with bench-stable
α,β
-alkynones enhances the
π
-acidity of the metal center, accelerating the reductive elimination step and allowing loadings as low as 5–10 ppm[3].
Q1: My reaction stalls at 30% conversion when I drop
Pd(PPh3)4
loading to 1000 ppm. How do I achieve full conversion?Cause:Pd(PPh3)4
is highly prone to ligand dissociation and oxidation at low concentrations. The catalyst is dying before the reaction completes.
Solution: Abandon
Pd(PPh3)4
. Switch to a robust pre-catalyst system that forms highly active species in situ. Utilizing a commercially available pre-catalyst alongside bulky, electron-rich ligands (e.g., HandaPhos) or running the reaction in aqueous micellar conditions (TPGS-750-M) stabilizes the Pd center. In micellar conditions, 1000 ppm of Pd is sufficient for quantitative yields[1].
Q2: I am seeing high levels of 1,4-diphenylbuta-1,3-diyne (homocoupling product). How do I suppress this?Cause: The Glaser homocoupling of phenylacetylene is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen. At low Pd loadings, the rate of the main cross-coupling cycle slows down, giving the parasitic copper-catalyzed homocoupling pathway time to dominate.
Solution: Transition to Cu-free conditions . Copper is not strictly necessary if the alkyne can be activated by the amine base or a tailored ligand. Cu-free ppm-level Pd catalysis completely eliminates the homocoupling byproduct, ensuring high purity of (4-(phenylethynyl)phenyl)methanol[1].
Q3: 4-Iodobenzyl alcohol has poor solubility in green solvents like water. Am I facing a mass transfer limitation?Cause: Yes. The polarity mismatch between the organic substrates and water causes the reaction to occur only at the biphasic interface, which is too slow for ppm-level catalysts.
Solution: Do not add organic co-solvents, as they disrupt micelle formation. Instead, ensure your surfactant (e.g., 2 wt% TPGS-750-M in water) is properly degassed and stirred vigorously. The substrates will partition into the hydrophobic cores of the micelles, solving the mass transfer issue without requiring higher catalyst loading[1].
Q4: Can I use 4-bromobenzyl alcohol instead of 4-iodobenzyl alcohol to save costs?Cause: Aryl bromides have a higher bond dissociation energy than aryl iodides, making the initial oxidative addition step significantly slower.
Solution: Yes, but it requires a more electron-rich ligand to force the oxidative addition. If using 4-bromobenzyl alcohol at ppm Pd levels, you must use highly activating ligands (like
α,β
-alkynones[3] or specialized biaryl phosphines) and slightly elevate the temperature (e.g., 45 °C to 90 °C depending on the system).
Diagnostic Workflow for Low-Loading Sonogashira
Caption: Decision tree for diagnosing and resolving stalled low-loading Sonogashira couplings.
Quantitative Data: Catalyst System Comparison
The following table summarizes the performance metrics of various catalytic systems for the synthesis of (4-(phenylethynyl)phenyl)methanol.
Objective: Synthesis of (4-(phenylethynyl)phenyl)methanol using 1000 ppm Pd in aqueous micellar conditions (Cu-free).
System Validation Logic: This protocol uses an "in-flask" extraction method. The reaction is self-validating because the product crystallizes or easily separates from the aqueous micellar phase upon completion, serving as a visual indicator of conversion. Post-reaction ICP-MS confirms the API-ready status of the product.
Materials:
4-Iodobenzyl alcohol (1.0 equiv, 5.0 mmol)
Phenylacetylene (1.2 equiv, 6.0 mmol)
Triethylamine (
Et3N
) (3.0 equiv, 15.0 mmol)
Palladium pre-catalyst (e.g.,
Pd(OAc)2
appropriate bulky ligand) (1000 ppm, 0.1 mol%)
2 wt% TPGS-750-M in HPLC-grade Water (10 mL)
Step-by-Step Methodology:
Preparation of the Micellar Medium: Add 10 mL of a 2 wt% TPGS-750-M aqueous solution to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.
Degassing (Critical Step): Sparge the aqueous solution with ultra-pure Argon for 15 minutes. Causality: Removing dissolved oxygen prevents premature oxidation of the trace Pd catalyst and eliminates the risk of trace-metal induced homocoupling.
Catalyst & Substrate Loading: Under an Argon atmosphere, add the 4-iodobenzyl alcohol (5.0 mmol), followed by the palladium pre-catalyst/ligand complex (0.005 mmol, 1000 ppm). Stir for 5 minutes to allow the catalyst and aryl iodide to partition into the hydrophobic micelle cores.
Activation: Inject the phenylacetylene (6.0 mmol) and triethylamine (15.0 mmol) via syringe.
Reaction: Heat the mixture to 45 °C and stir vigorously (800+ RPM). Validation Check: At 2 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes:EtOAc 7:3). The 4-iodobenzyl alcohol spot should be completely consumed.
In-Flask Extraction: Upon completion (typically 4-6 hours), cool the flask to room temperature. Add a minimal amount of a green extraction solvent (e.g., cyclopentyl methyl ether, CPME) and stir gently. Allow the phases to separate. The product resides in the organic layer, while the Pd catalyst remains trapped in the aqueous micellar phase[1].
Isolation & Verification: Decant the organic layer, concentrate under reduced pressure, and purify via short-path silica filtration if necessary. Submit a 5 mg sample for ICP-MS analysis to validate that residual palladium is
<1
ppm[1].
References
ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors
Source: Chemical Science (RSC Publishing), 2019.
URL:[Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: ACS Catalysis (via PubMed Central), 2020.
URL:[Link]
Overcoming solubility issues of (4-(Phenylethynyl)phenyl)methanol in aqueous media
Welcome to the technical support guide for (4-(Phenylethynyl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (4-(Phenylethynyl)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate (4-(Phenylethynyl)phenyl)methanol into your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of (4-(Phenylethynyl)phenyl)methanol
(4-(Phenylethynyl)phenyl)methanol is a rigid, aromatic molecule. Its structure, comprising two phenyl rings and an ethynyl linker, results in a highly non-polar and hydrophobic character. This is quantitatively represented by its calculated XLogP3 value of 3.9, which indicates a strong preference for lipophilic (oil-like) environments over aqueous ones.[1] This inherent hydrophobicity is the primary reason for its extremely low solubility in water and aqueous buffer systems, a common challenge for many advanced intermediates and active pharmaceutical ingredients (APIs) in the development pipeline.[2][3]
Troubleshooting Guide: A Workflow for Solubility Enhancement
When faced with solubility issues, a systematic approach can save time and resources. The following workflow diagram outlines a logical progression of steps to address the poor aqueous solubility of (4-(Phenylethynyl)phenyl)methanol.
Caption: Decision workflow for solubilizing (4-(Phenylethynyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the root cause of the solubility problem with (4-(Phenylethynyl)phenyl)methanol?
The molecular structure, characterized by extensive aromatic and alkyne functionalities, makes the compound highly hydrophobic. Its calculated XLogP3 of 3.9 confirms a strong preference for non-polar environments.[1] In aqueous media, the high energy required to break the hydrogen bonds between water molecules to create a cavity for the hydrophobic compound is unfavorable, leading to very poor solubility.
Q2: I need to make a stock solution. What is the first and simplest method I should try?
The most straightforward approach is the use of a water-miscible organic co-solvent.[4][5] This technique involves dissolving the compound in a small amount of a solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or Polyethylene Glycol 400 (PEG 400), and then carefully diluting this stock solution into your aqueous buffer.[6] Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous phase and the hydrophobic solute.[7]
Q3: Why is pH adjustment not recommended for this compound?
pH adjustment is an effective strategy for compounds with ionizable functional groups, such as weak acids (e.g., carboxylic acids) or weak bases (e.g., amines).[] (4-(Phenylethynyl)phenyl)methanol possesses a primary alcohol (-CH₂OH) group. Alcohols are extremely weak acids (pKa typically > 16) and will not deprotonate to any significant extent in the typical aqueous pH range of 1-14. Therefore, altering the pH of the medium will not convert the molecule into a more soluble salt form, rendering this technique ineffective.[9]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do next?
This is a common issue indicating that the final concentration of the co-solvent is too low to maintain solubility. If you cannot increase the percentage of co-solvent in your final solution due to experimental constraints (e.g., cell toxicity), you should consider more advanced formulation strategies like cyclodextrin complexation or surfactant-based micellar solubilization.[6][]
Q5: How do cyclodextrins work to solubilize a molecule like this?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[] The aromatic rings of (4-(Phenylethynyl)phenyl)methanol can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[11] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic nature of the guest molecule and dramatically increasing its aqueous solubility.[12] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[12]
Q6: When should I consider using surfactants?
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic (4-(Phenylethynyl)phenyl)methanol can partition into the core, effectively being solubilized within the aqueous medium.[14] This method is particularly useful for creating stable formulations like microemulsions or for applications where co-solvents are not desired.[3][15] Common non-ionic surfactants used in research include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F-68).[14][16]
Comparison of Solubilization Strategies
Strategy
Principle of Action
Key Advantages
Key Disadvantages
Best For...
Co-Solvency
Reduces the polarity of the bulk solvent (water).[7]
Simple, rapid, and cost-effective for preparing stock solutions.[5]
Can cause precipitation upon dilution; organic solvent may interfere with biological assays.[6]
Initial lab-scale experiments and high-throughput screening.
Cyclodextrin Complexation
Encapsulates the hydrophobic molecule in a "host-guest" complex.[][11]
High solubilization capacity; low toxicity (especially modified CDs); can improve stability.[]
Stoichiometry dependent; can be more expensive than co-solvents.
In vitro and in vivo studies where organic solvents must be minimized.
Micellar Solubilization
Partitions the molecule into the hydrophobic core of micelles.[13]
High drug-loading capacity; can be used to create advanced delivery systems (e.g., SEDDS).[3][15]
Requires working above the CMC; potential for surfactant-induced biological effects.
Pre-formulation development and creating stable, high-concentration aqueous systems.
Detailed Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (DMSO)
Preparation: Weigh out 10 mg of (4-(Phenylethynyl)phenyl)methanol into a sterile glass vial.
Dissolution: Add 480 µL of high-purity DMSO to the vial. This will create a 20.8 mg/mL (100 mM) stock solution.
Mixing: Cap the vial and vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.
Dilution: To prepare a working solution, perform a serial dilution. Crucially, always add the concentrated DMSO stock to the aqueous buffer, not the other way around. For example, to make a 100 µM solution in 10 mL of PBS, add 10 µL of the 100 mM stock to 9.99 mL of PBS. Add the stock dropwise while continuously vortexing the buffer to ensure rapid dispersion and minimize local concentration effects that can cause precipitation.
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. The final DMSO concentration in this example is 0.1% (v/v).
Protocol 2: Solubilization using Cyclodextrin Complexation (HP-β-CD)
Molar Ratio Calculation: (4-(Phenylethynyl)phenyl)methanol has a molecular weight of 208.26 g/mol .[17] The average MW of HP-β-CD is ~1400 g/mol . A 1:1 molar complex is a good starting point.
Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL of water). Stir until fully dissolved.
Complexation: Add an excess of solid (4-(Phenylethynyl)phenyl)methanol to the HP-β-CD solution (e.g., 5-10 mg/mL).
Equilibration: Seal the container and stir the suspension vigorously at room temperature for 24-48 hours, protected from light. A magnetic stirrer is ideal. This allows the system to reach equilibrium as the compound forms inclusion complexes and dissolves.
Clarification: After equilibration, filter the solution through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.
Quantification: The concentration of the solubilized compound in the clear filtrate should be determined analytically using a validated method, such as UV-Vis spectrophotometry or HPLC.
Protocol 3: Solubilization using Micellar Solubilization (Polysorbate 80)
Surfactant Solution: Prepare a solution of Polysorbate 80 (Tween® 80) in your desired aqueous buffer at a concentration well above its CMC (the CMC of Tween 80 is ~0.012 mM or ~0.0016% w/v). A starting concentration of 1% (w/v) is common.
Drug Addition: Add an excess of solid (4-(Phenylethynyl)phenyl)methanol to the surfactant solution.
Solubilization: Stir the mixture at room temperature for several hours (e.g., 4-6 hours) to allow the compound to partition into the micelles. Gentle warming (e.g., to 37-40°C) can sometimes accelerate this process.
Clarification: Filter the solution through a 0.22 µm syringe filter to remove undissolved material.
Quantification: As with the cyclodextrin method, the final concentration of the solubilized drug in the filtrate must be confirmed analytically (e.g., by HPLC).
References
Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
Wikipedia. (n.d.). Cosolvent.
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
MDPI. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
ResearchGate. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. National Center for Biotechnology Information.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
Taylor & Francis Online. (2014, July 11). Surfactant-based drug delivery systems for treating drug-resistant lung cancer.
Slideshare. (n.d.). Development and Evaluation of Natural Surfactant-Based Systems for Enhancing Solubility of Hydrophobic Drugs - A Research Proposal.
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
Hoffman Fine Chemicals. (n.d.). CAS 54737-75-6 | (4-(Phenylethynyl)phenyl)methanol.
MDPI. (2023, February 17). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.
Beilstein Journals. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution.
ResearchGate. (2013, March 15). Surfactant in hydrophobic drugs.
Pharma Excipients. (2023, February 27). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations.
ACS Publications. (n.d.). Cyclopentanol-Enhanced Solubilization of Polycyclic Aromatic Hydrocarbons by Cyclodextrins. Environmental Science & Technology.
NextSDS. (n.d.). (4-Phenylethynylphenyl)Methanol — Chemical Substance Information.
Howei. (n.d.). CAS 54737-75-6 | (4-(Phenylethynyl)phenyl)methanol,≥95%.
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.
World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Technical Support Center: Eradicating Triphenylphosphine Oxide from (4-(Phenylethynyl)phenyl)methanol Syntheses
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical bottleneck: isolating their target molecules from stoichiometric tri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical bottleneck: isolating their target molecules from stoichiometric triphenylphosphine oxide (TPPO) waste.
When synthesizing (4-(Phenylethynyl)phenyl)methanol —typically via a Sonogashira cross-coupling using a
Pd/PPh3
catalyst system—the resulting TPPO impurity presents a unique physicochemical clash with the product. In this guide, we bypass generic advice and focus on the specific causality of these molecular interactions, providing you with self-validating, scalable protocols to achieve high-purity isolation without relying on exhaustive chromatography.
Strategic Workflow: TPPO Removal Decision Matrix
Decision matrix for selecting a TPPO removal strategy based on reaction scale and solvent.
Troubleshooting Guides & FAQs
Q1: Why does TPPO consistently co-elute with (4-(Phenylethynyl)phenyl)methanol during standard silica gel chromatography?A1: This is a classic case of competitive hydrogen bonding. Your product features a primary alcohol (-OH), which acts as a strong hydrogen bond donor. TPPO possesses a strongly polarized phosphoryl bond (P=O), making it a powerful hydrogen bond acceptor. On a bare silica gel column, both functional groups interact strongly with the stationary phase's silanol groups. Worse, TPPO forms intermolecular hydrogen bonds directly with your product's hydroxyl group in the mobile phase. This complexation causes the two molecules to streak and co-elute, rendering standard chromatography highly inefficient 1.
Q2: I tried triturating the crude mixture in cold hexanes to precipitate the TPPO, but I lost a significant amount of my product. Why?A2: While it is true that TPPO is poorly soluble in cold hexanes [[2]](), your specific product—(4-(Phenylethynyl)phenyl)methanol—also exhibits inherently low solubility in purely non-polar aliphatic solvents. This is due to its rigid, planar diphenylacetylene core and polar hydroxyl group. Simple solvent trituration leads to co-precipitation. You must use a chemical complexation strategy to decouple their solubility profiles.
Q3: How does the Zinc Chloride (
ZnCl2
) complexation method work, and is it safe for my alcohol product?A3:ZnCl2
is a Lewis acid that specifically targets the highly Lewis basic phosphoryl oxygen of TPPO, forming a highly insoluble, crystalline
ZnCl2(TPPO)2
complex in polar solvents like ethanol or ethyl acetate 3. The primary alcohol of your product is a significantly weaker Lewis base; it cannot outcompete TPPO for the zinc coordination sphere. Consequently, your product remains completely untouched and fully soluble in the supernatant [[3]]().
Q4: I am scaling up the Sonogashira coupling to >50 grams. Is there a chromatography-free method that avoids heavy metal salts like Zinc?A4: Yes. Magnesium chloride (
MgCl2
) can be used to precipitate TPPO as an insoluble
MgCl2(TPPO)
complex in toluene 4. Because
MgCl2
is insoluble in toluene, large-scale operations utilize wet milling to continuously expose fresh, reactive surfaces of the
MgCl2
particles. This drives the complexation to completion efficiently and is highly scalable for pharmaceutical process development 4.
Quantitative Data: Method Comparison
Purification Strategy
Reagent / Stationary Phase
Optimal Solvent System
TPPO Removal Efficiency
Product Recovery
Scalability Limit
Lewis Acid Complexation (Zinc)
ZnCl2
(1.8 M solution)
Ethanol, EtOAc, iPrOH
> 99%
85 - 95%
~ 50 g
Lewis Acid Complexation (Magnesium)
MgCl2
(Solid, anhydrous)
Toluene
> 99% (with wet milling)
90 - 98%
> 10 kg (Pilot/Process)
Adsorption / Filtration
Silica Gel (Short Plug)
Hexanes / Diethyl Ether
~ 80 - 85%
70 - 80%
< 5 g (Discovery)
Experimental Protocols
Protocol 1:
ZnCl2
-Mediated Precipitation (Optimal for 1–50 g scale)
This protocol exploits the differential Lewis basicity between your product's alcohol and TPPO's phosphoryl group.
Dissolution: Dissolve the crude reaction mixture in a minimal volume of warm ethanol.
Reagent Preparation: In a separate flask, prepare a 1.8 M solution of anhydrous
ZnCl2
in warm ethanol 3.
Complexation: Slowly add the
ZnCl2
solution to the crude mixture at room temperature. Causality Note: Use a 2:1 molar ratio of
ZnCl2
to the theoretical yield of TPPO to ensure complete saturation of the phosphoryl coordination sites.
Crystallization: Stir vigorously for 2 hours. Use a glass rod to scrape the interior of the flask; the microscopic glass abrasions provide nucleation sites, inducing the rapid crystallization of the
ZnCl2(TPPO)2
adduct 3.
Filtration: Isolate the white precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol.
Concentration: Concentrate the filtrate under reduced pressure.
Self-Validation Step: Slurry the resulting residue in acetone. (4-(Phenylethynyl)phenyl)methanol is highly soluble in acetone, whereas any unreacted, excess
ZnCl2
is completely insoluble 3. Filter the suspension one final time to yield the pure product. Spot the final filtrate on a TLC plate and stain with
KMnO4
; the product will rapidly reduce the stain (yellow on purple) due to the alkyne and alcohol, validating isolation.
Protocol 2:
MgCl2
-Mediated Precipitation with Wet Milling (Optimal for >50 g scale)
This protocol is designed for process chemistry where avoiding transition metals is paramount.
Dissolution: Dissolve the crude reaction mixture in toluene.
Reagent Addition: Add anhydrous
MgCl2
powder (2.3 equivalents relative to the theoretical TPPO byproduct) [[4]]().
Wet Milling: Subject the suspension to high-shear wet milling (or vigorous overhead stirring with glass beads for bench-scale). Causality Note:
MgCl2
is insoluble in toluene. Wet milling continuously fractures the
MgCl2
particles, exposing fresh, unreacted magnesium surfaces to the dissolved TPPO, overcoming the mass-transfer limitations of standard stirring4.
Self-Validation Step: Pull a 100
μL
aliquot of the supernatant, dilute with acetonitrile, and analyze via HPLC. The reaction is self-validating and complete when the TPPO peak area falls below 0.5% 4.
Filtration: Filter off the insoluble
MgCl2(TPPO)
complex.
Washing: Wash the toluene filtrate with 10% aqueous NaCl, followed by deionized water, to remove trace inorganic salts 4.
Isolation: Concentrate the organic layer to isolate the purified (4-(Phenylethynyl)phenyl)methanol.
References
[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry - ACS Publications. acs.org. 3
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for (4-(Phenylethynyl)phenyl)methanol Purity Assessment
This guide provides an in-depth, technically-grounded framework for the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of (4-(Ph...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, technically-grounded framework for the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity determination of (4-(Phenylethynyl)phenyl)methanol. It further compares this gold-standard technique with viable alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for ensuring the quality and integrity of this critical chemical entity.
Introduction: The Imperative for Purity in Drug Development
(4-(Phenylethynyl)phenyl)methanol is a key building block in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount; even trace impurities can carry through the synthetic route, potentially impacting the final API's safety, efficacy, and stability. Therefore, a precise, accurate, and reliable analytical method to assess its purity is not merely a quality control measure but a foundational requirement for successful drug development. High-Performance Liquid Chromatography (HPLC) is recognized as a highly precise and sensitive method for separating and quantifying analytes, making it the technique of choice for impurity profiling.[1][2]
Part 1: Strategic Development of a Purity-Indicating HPLC Method
The objective of method development is to create a set of chromatographic conditions that can separate the main compound from any potential impurities and degradation products. This process is a systematic exploration of parameters, guided by the physicochemical properties of the analyte.
Analyte Characterization: The Scientific Foundation
Understanding the analyte, (4-(Phenylethynyl)phenyl)methanol, is the first and most critical step. Its structure, featuring a rigid, non-polar phenylethynyl group and a polar benzyl alcohol moiety, dictates its chromatographic behavior.
Polarity: The molecule is predominantly non-polar due to the large aromatic system. The calculated XLogP3 of 3.9 indicates significant hydrophobicity.[4] The methanol group provides a site for polar interaction.
UV Absorbance: The extensive conjugated π-system of the phenylethynyl group is an excellent chromophore, predicting strong UV absorbance suitable for detection. A UV scan would typically be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity, likely in the 254-280 nm range.[5]
This profile strongly suggests that Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the most suitable chromatographic mode.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6]
Method Development Workflow
The following diagram illustrates the logical flow of the method development process, from initial analyte assessment to the final optimized method.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Method Development
This protocol outlines the steps to arrive at an optimized method for purity analysis.
1. Materials and Equipment:
(4-(Phenylethynyl)phenyl)methanol reference standard (>99.5% purity)
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
Ultrapure water
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
2. Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard.
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: Diode Array Detector (DAD) scanning 200-400 nm, with a discrete wavelength set at 254 nm.
Injection Volume: 10 µL
4. Optimization:
Wavelength Selection: From the DAD data of the main peak, determine the λmax and set this as the primary monitoring wavelength.
Organic Modifier: Compare the peak shape and resolution obtained with acetonitrile to a run using methanol under identical gradient conditions. Acetonitrile often provides better efficiency for aromatic compounds.[8]
Gradient Adjustment: Based on the retention time of the main peak, adjust the gradient to improve resolution between the main peak and any observed impurities. If the peak elutes too late, increase the initial percentage of organic solvent. If it elutes too early with poor separation from the solvent front, decrease the initial organic percentage. The goal is a retention factor (k') between 2 and 10 for the main peak.
Optimized HPLC Method
The development process leads to a final, optimized method suitable for validation.
A tailored gradient provides separation of early and late eluting impurities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp.
30 °C
Ensures reproducible retention times by controlling viscosity.
Detector
UV at 265 nm (λmax)
Provides maximum sensitivity for the analyte.
Injection Volume
5 µL
Minimizes potential for column overload.
Run Time
25 minutes (including re-equilibration)
Allows for elution of all potential impurities.
Part 2: Method Validation According to ICH Q2(R1) Guidelines
Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process.[10][11] For a purity method, the key validation parameters are Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantitation (LOQ), and Robustness.[1][12]
Validation Workflow
The validation process follows a structured sequence to test each performance characteristic of the developed method.
Caption: Logical Flow of HPLC Method Validation.
Experimental Protocols & Acceptance Criteria
The following sections detail the experimental execution for each validation parameter.
Specificity (Forced Degradation)
Protocol: Subject the sample solution (100 µg/mL) to stress conditions: acid (0.1 M HCl, 60°C, 4h), base (0.1 M NaOH, 60°C, 4h), oxidative (3% H₂O₂, RT, 24h), thermal (80°C solid, 48h), and photolytic (ICH Q1B, 1.2 million lux hours). Analyze stressed samples alongside an unstressed sample.
Acceptance Criteria: The method must resolve the main peak from all degradation products and impurities. Peak purity analysis (using a DAD) should confirm the main peak is spectrally homogeneous. A degradation of 5-20% is typically considered suitable.[1]
Linearity
Protocol: Prepare a series of solutions from the reference standard stock at a minimum of five concentrations, ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration (e.g., LOQ, 50%, 80%, 100%, 120%). Inject each concentration in triplicate.
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Level
Concentration (µg/mL)
Average Peak Area (Illustrative)
1 (LOQ)
0.5
5,250
2
50
510,000
3
80
815,000
4
100
1,020,000
5
120
1,225,000
Result
r² = 0.9995
Pass
Range
Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.
Acceptance Criteria: The demonstrated range for an impurity method should typically be from the LOQ to 120% of the specification limit.[13]
Accuracy (Recovery)
Protocol: Prepare the sample solution (e.g., at 100 µg/mL) and spike it with known amounts of impurities (if available) or the main compound at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Analyze three preparations at each level.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Spike Level
Theoretical (µg/mL)
Measured (µg/mL)
% Recovery (Illustrative)
Low (LOQ)
0.5
0.48
96.0%
Medium (100%)
1.0
1.03
103.0%
High (120%)
1.2
1.16
96.7%
Result
Pass
Precision
Protocol:
Repeatability (Intra-assay): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.[14]
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 5.0%. The results from intermediate precision should also meet this criterion and be statistically compared to the initial set.
Precision Study
RSD (%) of Impurity Levels (Illustrative)
Result
Repeatability
Impurity A: 1.8%, Impurity B: 2.5%
Pass
Intermediate Precision
Impurity A: 2.1%, Impurity B: 2.9%
Pass
Limit of Quantitation (LOQ)
Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This can be confirmed by preparing a standard at this concentration and demonstrating that the method provides acceptable precision (e.g., RSD ≤ 10% for six injections).
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (typically 0.05% as per ICH Q3A). For a 100 µg/mL test concentration, this would be ≤ 0.05 µg/mL.
Robustness
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results (e.g., retention time, resolution).
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 5 °C (25 °C and 35 °C)
Mobile Phase Composition: ± 2% absolute organic content
Acceptance Criteria: The system suitability parameters (e.g., resolution between critical pairs, peak asymmetry) should remain within acceptable limits. Retention times will shift but the separation should be maintained.[13]
Part 3: Comparison with Alternative Purity Assessment Methods
While RP-HPLC is the workhorse for purity analysis of non-volatile organic molecules, other techniques offer complementary information and can be advantageous in specific scenarios.[15][16]
Technique
Principle
Advantages for (4-(Phenylethynyl)phenyl)methanol
Disadvantages
RP-HPLC (This Guide)
Differential partitioning between a polar mobile phase and a non-polar stationary phase.[6]
High resolution and sensitivity, quantitative accuracy, suitable for non-volatile compounds, well-established validation guidelines.[1]
Requires reference standards for impurity quantification, can be time-consuming.
Gas Chromatography (GC)
Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility.[16][17]
Excellent for identifying volatile impurities (e.g., residual solvents). Can be coupled with Mass Spectrometry (MS) for structural elucidation.
Analyte may require derivatization to increase volatility/thermal stability. Not suitable for non-volatile or thermally labile impurities.
Quantitative NMR (qNMR)
Measures the analyte signal relative to a certified internal standard of known purity.
A primary ratio method; does not require a reference standard of the analyte itself. Provides structural information.
Lower sensitivity compared to HPLC, requires a highly pure internal standard, complex mixtures can lead to signal overlap.
Differential Scanning Calorimetry (DSC)
Measures heat flow into a sample as a function of temperature to determine melting point depression.
Can estimate total mole percent of impurities without separation. Useful for highly pure substances (>98.5%).
Does not identify or quantify individual impurities, not suitable for compounds that decompose on melting.
Conclusion
The Reversed-Phase HPLC method detailed and validated in this guide represents a robust, reliable, and precise approach for determining the purity of (4-(Phenylethynyl)phenyl)methanol. The systematic development, grounded in the analyte's physicochemical properties, and rigorous validation against ICH Q2(R1) standards ensure the method is fit for its intended purpose in a regulated drug development environment. While alternative techniques like GC and qNMR have their specific applications, RP-HPLC remains the gold-standard for comprehensive impurity profiling of this and similar pharmaceutical intermediates due to its unparalleled combination of resolution, sensitivity, and quantitative accuracy.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
(4-(Phenylethynyl)phenyl)methanol. PubChem, National Center for Biotechnology Information. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]
CAS 54737-75-6 | (4-(Phenylethynyl)phenyl)methanol. Hoffman Fine Chemicals. [Link]
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
How to Extract Aromatic Compounds for High Purity. Patsnap. [Link]
Steps for HPLC Method Validation. Pharmaguideline. [Link]
Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Royal Society of Chemistry. [Link]
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research (IJSDR). [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]
CAS 54737-75-6 | (4-(Phenylethynyl)phenyl)methanol,≥95%. Howei Pharm. [Link]
A review of analytical methods for the quantification of aromatics in diesel fuels. Concawe. [Link]
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. Scientific Research Publishing (SCIRP). [Link]
An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. MDPI. [Link]
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Atlantis Press. [Link]
Development of HPLC method for phenylethyl resorcinol content determination in whitening cream preparation. ResearchGate. [Link]
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Penza State University. [Link]
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]
A Comparative Guide to the Reactivity of (4-(Phenylethynyl)phenyl)methanol and Diphenylacetylene
Introduction In the landscape of synthetic chemistry, internal alkynes serve as foundational building blocks for constructing complex molecular architectures.[1] Diphenylacetylene (DPA), a symmetric and widely studied al...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of synthetic chemistry, internal alkynes serve as foundational building blocks for constructing complex molecular architectures.[1] Diphenylacetylene (DPA), a symmetric and widely studied alkyne, often serves as a benchmark for reactivity.[2][3][4] However, the introduction of functional groups onto the flanking aryl rings can profoundly alter the alkyne's electronic properties and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity between diphenylacetylene and (4-(phenylethynyl)phenyl)methanol, a functionalized analogue bearing a hydroxymethyl group.
This analysis is tailored for researchers, scientists, and drug development professionals who utilize alkyne chemistry. We will dissect the subtle yet significant electronic influence of the para-hydroxymethyl substituent and provide experimental context for how this modification impacts performance in key organic transformations, including electrophilic additions and oxidation reactions. Our objective is to move beyond simple procedural descriptions to explain the causal relationships between molecular structure and chemical reactivity, empowering scientists to make more informed decisions in their synthetic designs.
Section 1: Analysis of Structural and Electronic Properties
The fundamental difference between (4-(phenylethynyl)phenyl)methanol and diphenylacetylene lies in the substitution at the para-position of one of the phenyl rings. While DPA possesses a symmetric electronic distribution across the molecule, the introduction of a hydroxymethyl (-CH₂OH) group in (4-(phenylethynyl)phenyl)methanol breaks this symmetry and imparts distinct electronic characteristics.
The influence of a substituent on the electronic nature of an aromatic system can be quantified using Hammett substituent constants (σ).[5][6] These constants are derived from the ionization of substituted benzoic acids and provide an empirical measure of a substituent's electron-donating or electron-withdrawing capabilities.[6][7]
Electron-Withdrawing Groups (EWGs) have positive σ values and decrease the electron density of the reaction center.
Electron-Donating Groups (EDGs) have negative σ values and increase the electron density of the reaction center.
The -CH₂OH group is characterized as a weak electron-donating group, primarily through an inductive effect.
Substituent
Hammett Constant (σp)
Electronic Effect
-H
0.00
Neutral Reference
-CH₂OH
-0.07 (approx.)
Weakly Electron-Donating
Table 1: Comparison of Hammett constants for hydrogen and the hydroxymethyl group.
This small but negative σp value for the hydroxymethyl group indicates that it donates electron density to the phenyl ring and, by extension, to the attached alkyne triple bond. This makes the alkyne in (4-(phenylethynyl)phenyl)methanol slightly more electron-rich and nucleophilic than the alkyne in diphenylacetylene. This enhanced nucleophilicity is the primary driver for the observed differences in reactivity, particularly in reactions involving electrophilic attack.
Caption: Electronic influence of the -CH₂OH substituent.
Section 2: Comparative Reactivity in Key Transformations
The subtle electronic perturbation caused by the hydroxymethyl group manifests as tangible differences in reaction rates, regioselectivity, and chemoselectivity.
Electrophilic Addition: Bromination
Electrophilic addition is a canonical reaction of alkynes, proceeding through an intermediate that develops positive charge.[8][9] The rate of this reaction is highly sensitive to the electron density of the alkyne; a more nucleophilic alkyne will react more rapidly with an electrophile.
Causality of Experimental Design:
Given that the -CH₂OH group enhances the electron density of the alkyne in (4-(phenylethynyl)phenyl)methanol, we predict it will undergo electrophilic addition faster than diphenylacetylene. For an unsymmetrical alkyne like (4-(phenylethynyl)phenyl)methanol, the regioselectivity of the addition is critical. The initial attack by the electrophile (e.g., Br⁺) will occur to form the more stable vinyl cation intermediate. The cation will be preferentially located on the carbon atom adjacent to the aryl ring that can better stabilize the positive charge—in this case, the ring bearing the electron-donating -CH₂OH group.
Caption: Regioselectivity in electrophilic addition to PEPM.
Comparative Data:
Feature
Diphenylacetylene (DPA)
(4-(Phenylethynyl)phenyl)methanol
Rationale
Relative Reaction Rate
Slower
Faster
The electron-donating -CH₂OH group increases the alkyne's nucleophilicity.
Addition follows Markovnikov's rule, forming the more stable vinyl cation.
Side Reactions
Minimal under controlled conditions
Potential for etherification or oxidation of the alcohol group under harsh acidic or oxidative conditions.
The hydroxyl group introduces a second reactive site.
Table 2: Predicted outcomes for the electrophilic bromination of DPA and (4-(phenylethynyl)phenyl)methanol.
Oxidation: Permanganate Cleavage
Oxidative cleavage of the alkyne triple bond, for instance with potassium permanganate (KMnO₄), is a robust transformation that typically yields carboxylic acids.[10] When comparing DPA and (4-(phenylethynyl)phenyl)methanol, the key challenge becomes one of chemoselectivity.
Causality of Experimental Design:
While the alkyne is susceptible to oxidative cleavage in both molecules, the primary alcohol in (4-(phenylethynyl)phenyl)methanol is also readily oxidized, typically to a carboxylic acid. Therefore, subjecting (4-(phenylethynyl)phenyl)methanol to strong oxidizing conditions will likely result in the oxidation of both functional groups. Selective oxidation of the alkyne would require protection of the alcohol group (e.g., as a silyl ether) prior to the oxidation step. Diphenylacetylene, lacking this secondary reactive site, undergoes a cleaner transformation to two equivalents of benzoic acid.
Comparative Data:
Substrate
Oxidizing Agent
Expected Major Product(s)
Potential for Side Reactions
Diphenylacetylene
Hot, basic KMnO₄
Benzoic Acid (2 eq.)
Low. Over-oxidation is not a concern.
(4-(Phenylethynyl)phenyl)methanol
Hot, basic KMnO₄
Benzoic Acid and Terephthalic Acid
High. Both the alkyne and the alcohol will be oxidized.
Table 3: Predicted outcomes for the oxidative cleavage of DPA and (4-(phenylethynyl)phenyl)methanol.
Section 3: Experimental Protocols
The following protocols are representative procedures for the reactions discussed. They are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: Electrophilic Bromination of an Alkyne
This protocol describes a general procedure for the addition of one equivalent of bromine across the alkyne.
Caption: Workflow for electrophilic bromination of alkynes.
Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (diphenylacetylene or (4-(phenylethynyl)phenyl)methanol, 1.0 mmol) in dichloromethane (10 mL).
Cooling: Cool the solution to 0 °C in an ice-water bath under inert atmosphere.
Addition: Prepare a solution of bromine (1.0 mmol, 1.0 eq.) in dichloromethane (5 mL). Add this solution dropwise to the stirring alkyne solution over 15 minutes. The characteristic red-brown color of bromine should dissipate upon addition.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is complete when the alkyne starting material is no longer visible by UV visualization.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding dibromoalkene.
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Summary and Outlook
The presence of a para-hydroxymethyl group on one of the aryl rings of diphenylacetylene subtly but significantly alters its reactivity profile.
Reaction Type
Diphenylacetylene (DPA)
(4-(Phenylethynyl)phenyl)methanol
Key Differentiator
Electrophilic Addition
Moderate reactivity, single product.
Enhanced reactivity, high regioselectivity.
Electronic effect of the -CH₂OH group.
Oxidative Cleavage
Clean conversion to benzoic acid.
Non-selective; oxidation of both alkyne and alcohol.
Chemoselectivity challenge due to the alcohol.
Nucleophilic Addition
Generally unreactive.
Generally unreactive.
Both are electron-rich alkynes.
Cycloaddition
Standard reactivity.
Potentially enhanced reactivity with electron-deficient partners.
Higher HOMO energy due to the -CH₂OH group.
Section 5: References
Koehl, Jr., W. J. (1966). Anodic oxidation of 3,3-diphenylacrylic acid and diphenylacetylene. The Journal of Organic Chemistry, 32(3), 614-619. [Link]
Maroni, R., Melloni, G., & Modena, G. (1974). Electrophilic Additions to Acetylenes. Part 11. Addition of Alkyl Chlorides to Diphenylacetylene. Journal of the Chemical Society, Perkin Transactions 1, 353-356. [Link]
Weiden, M. B., et al. (2020). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. Chemistry – A European Journal, 26(7), 1539-1547. [Link]
Maroni, R., Melloni, G., & Modena, G. (1973). Electrophilic additions to acetylenes. Part I. Addition of some alkyl chlorides to phenylacetylene. Journal of the Chemical Society, Perkin Transactions 1, 2491-2495. [Link]
Wikipedia. (n.d.). Diphenylacetylene. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Retrieved from [Link]
Zare, M., et al. (2023). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 13, 33748-33777. [Link]
Choudhary, P., et al. (2018). Supporting Information for: A Covalent Organic Framework-Based Smart Catalyst for the One-Pot Sequential Heck/Sonogashira Cross-Coupling Reaction. [Link]
PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. Retrieved from [Link]
Balamurugan, K., & Sharma, S. (2019). Supporting Information for Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. [Link]
A Comparative Guide to the LC-MS Fragmentation Pathways of (4-(Phenylethynyl)phenyl)methanol
Introduction: The Analytical Imperative for Structural Elucidation (4-(Phenylethynyl)phenyl)methanol and its isomers are integral structural motifs in medicinal chemistry and materials science. Their precise structural c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Structural Elucidation
(4-(Phenylethynyl)phenyl)methanol and its isomers are integral structural motifs in medicinal chemistry and materials science. Their precise structural characterization is paramount for understanding their biological activity, reactivity, and material properties. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with collision-induced dissociation (CID), stands as a cornerstone technique for the unambiguous identification and differentiation of such closely related molecules. This guide provides an in-depth exploration of the predicted electrospray ionization (ESI) fragmentation pathways of (4-(Phenylethynyl)phenyl)methanol. In the absence of direct experimental spectra in publicly available literature for this specific analyte, this guide synthesizes established fragmentation principles for its constituent functional groups—benzyl alcohols and phenylacetylenes—to propose the most probable fragmentation patterns. Furthermore, we will explore how these fragmentation pathways could be leveraged to distinguish between isomeric forms, a critical aspect in drug development and quality control.
Methodology: A Framework for Robust Analysis
The following experimental protocol is a recommended starting point for the LC-MS/MS analysis of (4-(Phenylethynyl)phenyl)methanol, designed to ensure reproducible and high-quality data.
Liquid Chromatography
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of these aromatic compounds.
Mobile Phase A: 0.1% Formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode.[1][2][3]
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol. Acetonitrile often provides sharper peaks for aromatic compounds.[1]
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes should be sufficient to elute the compound, followed by a re-equilibration step.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C to ensure reproducible retention times.
Mass Spectrometry
Ion Source: Electrospray Ionization (ESI) in positive ion mode is proposed, as the benzylic alcohol moiety can be readily protonated.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Collision Gas: Argon.
MS/MS Analysis: The protonated molecule [M+H]⁺ will be selected as the precursor ion for collision-induced dissociation (CID). A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.
Results and Discussion: Deconstructing (4-(Phenylethynyl)phenyl)methanol
The molecular formula of (4-(Phenylethynyl)phenyl)methanol is C₁₅H₁₂O, with a monoisotopic mass of 208.0888 Da. Upon positive ion ESI, the expected protonated molecule [M+H]⁺ will have an m/z of 209.0961. The fragmentation of this precursor ion is anticipated to be driven by the stability of the resulting fragment ions, primarily influenced by the benzyl alcohol group.
Proposed Primary Fragmentation Pathways
The initial fragmentation events are expected to involve the labile benzylic hydroxyl group.
Loss of Water (H₂O): A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18.0106 Da).[4] This would result in a fragment ion at m/z 191.0855 . This ion is likely a highly stable, delocalized carbocation.
Loss of a Hydroxyl Radical (•OH): While less common in ESI than neutral losses, the cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (17.0028 Da). This pathway for benzyl alcohol results in the formation of the tropylium ion.[1][5] For the target molecule, this would yield a fragment at m/z 192.0933 .
Formation of the Tropylium-like Ion: The most characteristic fragmentation of benzyl alcohols is the formation of the highly stable tropylium ion (C₇H₇⁺) or a substituted equivalent.[6][7] In this case, the initial loss of water to form the m/z 191 ion is a likely precursor. A subsequent rearrangement could lead to a stable tropylium-like structure.
Proposed Secondary Fragmentation
Further fragmentation of the primary ions can provide additional structural information.
From m/z 191.0855 ([M+H-H₂O]⁺): This ion could undergo further fragmentation, potentially involving the alkyne group, although the stability of the delocalized charge may limit extensive secondary fragmentation.
From the Phenyl Cation: Cleavage of the bond between the methylene group and the phenylethynyl-substituted ring could lead to the formation of a phenyl cation at m/z 77.0391 .[1]
The proposed fragmentation pathways are summarized in the table below and illustrated in the subsequent diagrams.
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Structure of Fragment
209.0961
191.0855
H₂O
[C₁₅H₁₁]⁺
209.0961
192.0933
•OH
[C₁₅H₁₂]⁺•
209.0961
77.0391
C₈H₅-CH₂OH
[C₆H₅]⁺
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for protonated (4-(Phenylethynyl)phenyl)methanol.
Caption: Proposed primary and secondary fragmentation of (4-(Phenylethynyl)phenyl)methanol.
Comparative Analysis: Differentiating Isomers
A significant challenge in analytical chemistry is the differentiation of positional isomers. In the context of (4-(Phenylethynyl)phenyl)methanol, its isomers, (3-(Phenylethynyl)phenyl)methanol and (2-(Phenylethynyl)phenyl)methanol, would be expected to have very similar fragmentation patterns due to the presence of the same functional groups.
However, the relative positions of the substituents can influence the stability of the fragment ions and the kinetics of the fragmentation processes. This can lead to differences in the relative abundances of the fragment ions in their MS/MS spectra. For instance, the ortho isomer, (2-(Phenylethynyl)phenyl)methanol, may exhibit unique fragmentation pathways or different ion abundances due to steric interactions or "ortho effects," where adjacent functional groups interact during fragmentation.
It is hypothesized that while all three isomers would likely show the characteristic loss of water (m/z 191) and the formation of a phenyl cation (m/z 77), the ratio of these and other minor fragments could be used as a fingerprint to distinguish them. This approach has been successfully used to differentiate other isomeric compounds.
To definitively establish this, a comparative study would need to be conducted where all three isomers are analyzed under identical LC-MS/MS conditions. The resulting fragmentation spectra would then be compared, focusing on the relative intensities of the key fragment ions.
Caption: Workflow for the differentiation of positional isomers by LC-MS/MS.
Conclusion
This guide provides a detailed, albeit predictive, overview of the LC-MS fragmentation pathways of (4-(Phenylethynyl)phenyl)methanol. By understanding the fundamental fragmentation mechanisms of its constituent parts, we can anticipate the major fragment ions that would be observed in an MS/MS experiment. The proposed pathways, centered around the loss of water and the formation of stable carbocations, offer a solid foundation for the identification of this molecule. Furthermore, the principles outlined for the comparative analysis of its isomers highlight a powerful strategy for tackling the challenges of isomeric differentiation in complex samples. The experimental validation of these proposed pathways and comparative analyses will be a valuable contribution to the analytical chemistry of this important class of compounds.
References
A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. (2013).
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. (2021).
The mass spectra of benzyl alcohol (IS; underivatized) obtained upon...
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
Benchchem. Minimizing fragmentation in mass spectrometry of phenethylamine compounds.
Fragmentation p
Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in. Owlstone Medical. (2012).
Understanding differences in CID fragment
Detailed fragmentation patterns of the main fragment ions in positive...
Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Request PDF. (2026).
Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC.
Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
LC-MS/MS analysis of permethylated N-glycans facilitating isomeric characteriz
Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. Diva-Portal.org.
Quantitative determination of some phenolics in Origanum laevigatum Boiss. extracts via validated LC-MS/MS method and antioxidant activity.
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ioniz
RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. MDPI. (2016).
C−C bond formation of benzyl alcohols and alkynes using a catalytic amount of KO>t>Bu: unusual regioselectivity through a radical mechanism. (2019).
Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PMC. (2017).
Comparative Guide: (4-(Phenylethynyl)phenyl)methanol vs. (4-Ethynylphenyl)methanol in Click Chemistry
In the realm of bioconjugation, material science, and drug development, "click chemistry"—specifically the azide-alkyne cycloaddition—has become a foundational methodology. However, the structural nuances of the alkyne s...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of bioconjugation, material science, and drug development, "click chemistry"—specifically the azide-alkyne cycloaddition—has become a foundational methodology. However, the structural nuances of the alkyne substrate dictate the entire mechanistic pathway, catalyst requirement, and regiochemical outcome.
This guide provides an in-depth technical comparison between two structurally related but mechanistically divergent alkynes: (4-ethynylphenyl)methanol (a terminal alkyne) and (4-(Phenylethynyl)phenyl)methanol (an internal diaryl alkyne).
Mechanistic Divergence: The Role of the Alkyne Proton
The fundamental difference between these two compounds lies in the substitution of the sp-hybridized carbon. This single structural variance completely alters their reactivity profiles in transition-metal-catalyzed cycloadditions.
The CuAAC reaction is the premier example of click chemistry, known for its rapid kinetics and high regioselectivity[1]. The catalytic cycle fundamentally requires the formation of a sigma-bonded copper(I) acetylide intermediate[2].
(4-ethynylphenyl)methanol possesses a weakly acidic terminal proton (pKa ~25). Upon coordination with Cu(I), this pKa drops significantly, allowing mild bases to deprotonate the alkyne and form the essential copper acetylide. This leads exclusively to the 1,4-disubstituted 1,2,3-triazole[3].
(4-(Phenylethynyl)phenyl)methanol is an internal alkyne lacking this critical terminal proton. Consequently, it cannot form the copper acetylide intermediate, rendering it 3[3].
To overcome the limitations of CuAAC, the RuAAC pathway utilizes ruthenium cyclopentadienyl complexes (e.g., Cp*RuCl). This mechanism does not rely on deprotonation; instead, it proceeds via the4 to form a six-membered ruthenacycle intermediate[4].
Because oxidative coupling solely requires the pi-electron system, both terminal and internal alkynes can participate[1].
Reacting (4-(Phenylethynyl)phenyl)methanol under RuAAC conditions successfully yields a fully substituted, 1,4,5-trisubstituted 1,2,3-triazole[2][5].
Mechanistic divergence of terminal vs. internal alkynes in CuAAC and RuAAC click chemistry.
Performance & Reactivity Comparison
The following table summarizes the quantitative and qualitative performance metrics of both compounds in standard click chemistry environments.
To ensure reproducibility and scientific rigor, the following protocols detail the optimal conditions for reacting each compound. Every step includes the underlying causality and a self-validation checkpoint.
Protocol A: CuAAC with (4-ethynylphenyl)methanol
This protocol leverages the terminal alkyne for rapid, room-temperature conjugation.
Preparation: In a 20 mL scintillation vial, dissolve (4-ethynylphenyl)methanol (1.0 mmol) and the desired organic azide (1.0 mmol) in 4 mL of a tert-butanol/water mixture (1:1 v/v).
Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water.
Causality: Sodium ascorbate is used as a mild reducing agent to 1 from stable Cu(II) salts, preventing the oxidative homocoupling (Glaser coupling) of the terminal alkyne[1][4].
Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature.
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating through a visual cue: the initial blue tint of Cu(II) will turn pale yellow/colorless as active Cu(I) is formed. Complete disappearance of the UV-active alkyne spot (typically within 2–4 hours) confirms total conversion.
Workup: Dilute with 10 mL of water, extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: RuAAC with (4-(Phenylethynyl)phenyl)methanol
This protocol utilizes the internal alkyne to synthesize a fully substituted, rigid triazole pharmacophore.
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add (4-(Phenylethynyl)phenyl)methanol (1.0 mmol) and the organic azide (1.0 mmol).
Solvent & Catalyst: Dissolve the substrates in 5 mL of anhydrous, degassed 1,4-dioxane or benzene. Add the 5 (0.05 mmol, 5 mol%)[5].
Causality: Ru(II) catalysts are highly sensitive to oxidation. An inert atmosphere ensures catalyst longevity. Furthermore, because internal diaryl alkynes present significant steric hindrance, non-coordinating aromatic or ether solvents are preferred to prevent solvent competition at the metal center.
Reaction: Heat the mixture to 80 °C and stir for 18–24 hours.
Causality: Unlike terminal alkynes that react at room temperature, the steric bulk of the two phenyl rings requires elevated thermal energy to overcome the activation barrier for the oxidative coupling step.
Self-Validation: Monitor via LC-MS. The reaction is complete when the mass spectrum shows the exclusive presence of the [M+H]+ peak corresponding to the 1,4,5-trisubstituted triazole, with no starting alkyne remaining.
Workup: Cool to room temperature, filter the mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the dark ruthenium species, and purify the filtrate via flash column chromatography.
Strategic Applications in Drug Development
Choosing between these two compounds depends entirely on the structural requirements of the target molecule:
Use (4-ethynylphenyl)methanol when rapid, high-yielding bioconjugation is required (e.g., attaching a fluorophore to a biomolecule, or synthesizing large combinatorial libraries). Its compatibility with aqueous conditions and CuAAC makes it the industry standard for "click-and-go" chemistry.
Use (4-(Phenylethynyl)phenyl)methanol when designing rigid, fully substituted pharmacophores. The resulting 1,4,5-trisubstituted triazole acts as an excellent bioisostere for amide bonds or aromatic rings, locking the conformation of the molecule. Furthermore, because it is entirely inert to CuAAC, it can be used in orthogonal click strategies where multiple different azide-alkyne reactions must be performed sequentially without cross-reactivity.
A Guide to Validating the Structural Integrity of (4-(Phenylethynyl)phenyl)methanol: An Elemental Analysis-Centric Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the precise molecular structure of a compound is its defining characteristic, dictating i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety. For a molecule like (4-(Phenylethynyl)phenyl)methanol, with its unique arrangement of aromatic and acetylenic moieties, confirming its structural integrity is a critical, non-negotiable step in any research and development pipeline. This guide provides an in-depth, technically-grounded comparison of analytical techniques for this purpose, with a primary focus on the foundational method of elemental analysis. We will explore not only the "how" but, more importantly, the "why" behind these experimental choices, offering a framework for a robust, self-validating analytical workflow.
The Central Role of Elemental Analysis
Elemental analysis is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] It provides a quantitative measure of the mass fractions of carbon, hydrogen, and other elements within a molecule. This data is fundamental to verifying the empirical and molecular formula of a synthesized compound, such as (4-(Phenylethynyl)phenyl)methanol. The principle of modern elemental analysis, particularly for carbon, hydrogen, and nitrogen, relies on combustion analysis.[2] In this process, a sample is combusted in an oxygen-rich environment at high temperatures, converting the constituent elements into simple gases (CO2, H2O, and N2).[3] These gases are then separated and quantified by a detector, providing a precise percentage of each element in the original sample.[3]
The molecular formula for (4-(Phenylethynyl)phenyl)methanol is C15H12O.[4][5] Its molecular weight is approximately 208.26 g/mol .[6] Based on this, we can calculate the theoretical elemental composition:
Any significant deviation from these theoretical values in an experimental setting would indicate the presence of impurities or a different molecular structure altogether.
Experimental Protocol: Elemental Analysis via Combustion
The following is a detailed, step-by-step methodology for performing elemental analysis on a sample of (4-(Phenylethynyl)phenyl)methanol using a modern CHN analyzer.
Instrumentation: A CHN elemental analyzer, such as those from LECO or Thermo Fisher Scientific, is typically employed.[7][8]
Procedure:
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the dried (4-(Phenylethynyl)phenyl)methanol is placed in a tin capsule. The capsule is then crimped to ensure no loss of sample.
Instrument Calibration: The instrument is calibrated using a certified standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the subsequent sample analysis.
Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) within the analyzer.[3] The sample undergoes rapid and complete combustion in a stream of pure oxygen.[9]
Gas Separation and Detection: The combustion products (CO2, H2O, and N2) are carried by a helium carrier gas through a series of separation columns and detectors.[3] Typically, infrared (IR) detectors are used for CO2 and H2O, while a thermal conductivity detector (TCD) is used for N2.[8]
Data Analysis: The detector signals are processed by the instrument's software to calculate the percentage of carbon, hydrogen, and nitrogen in the sample. The oxygen percentage is often determined by pyrolysis in a separate analysis or by difference.
Data Interpretation: The experimental percentages of C and H are compared against the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
Caption: Workflow for Elemental Analysis of (4-(Phenylethynyl)phenyl)methanol.
Comparison with Orthogonal Analytical Techniques
While elemental analysis is a powerful tool for confirming the elemental composition, it does not provide information about the specific arrangement of atoms within the molecule. Therefore, it is essential to employ complementary, or orthogonal, analytical techniques to gain a complete picture of the compound's structural integrity.
Technique
Information Provided
Strengths
Limitations
Elemental Analysis
Elemental composition (%C, %H, %O)
Highly accurate and precise for determining elemental ratios.[9]
Provides no information on molecular connectivity or stereochemistry.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.[10][11]
Confirms the molecular weight of the parent molecule and can provide structural clues from fragmentation.[12]
Isomeric compounds can have the same molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the chemical environment of each proton and carbon atom.[13][14]
The most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule.[15][16]
Can be less sensitive than MS and may require larger sample sizes.
Rapid and effective for identifying key chemical bonds and functional groups (e.g., -OH, C≡C, C=C).[19][20]
Does not provide a complete picture of the molecular structure.
A Comprehensive Validation Strategy
A robust validation of the structural integrity of (4-(Phenylethynyl)phenyl)methanol should integrate data from multiple analytical techniques. The following workflow illustrates how these techniques can be used in a complementary fashion.
Caption: An Integrated Approach to Structural Validation.
Hypothetical Experimental Data Comparison
To illustrate the power of this integrated approach, let's consider a hypothetical set of experimental data for a synthesized batch of (4-(Phenylethynyl)phenyl)methanol.
Analytical Technique
Expected Result
Hypothetical Experimental Result
Interpretation
Elemental Analysis
C: 86.52%, H: 5.81%
C: 86.45%, H: 5.85%
Excellent agreement with theoretical values, suggesting high purity.
Mass Spectrometry (ESI-MS)
[M+H]+ at m/z 209.0961
[M+H]+ at m/z 209.0959
Confirms the molecular weight of the target compound.
¹H NMR (500 MHz, CDCl₃)
Peaks corresponding to aromatic, benzylic, and hydroxyl protons with appropriate chemical shifts and coupling constants.
Spectra consistent with the expected structure.
Provides strong evidence for the correct connectivity of atoms.
FTIR
Broad peak ~3300 cm⁻¹ (O-H), sharp peak ~2220 cm⁻¹ (C≡C), peaks in the 1600-1450 cm⁻¹ region (C=C aromatic).
All expected characteristic peaks are present.
Confirms the presence of the key functional groups.
In this hypothetical scenario, the collective data from elemental analysis, mass spectrometry, NMR, and FTIR provides a self-validating system, leading to a high degree of confidence in the structural integrity of the synthesized (4-(Phenylethynyl)phenyl)methanol.
Conclusion
Validating the structural integrity of a molecule like (4-(Phenylethynyl)phenyl)methanol is a multi-faceted process that relies on the synergistic use of various analytical techniques. While elemental analysis provides the foundational data on elemental composition, it is the integration with spectroscopic methods such as mass spectrometry, NMR, and FTIR that allows for a comprehensive and unambiguous confirmation of the molecular structure. This guide has outlined a logical and scientifically rigorous approach to this critical aspect of chemical research, emphasizing the causality behind experimental choices to ensure the trustworthiness and authority of the final structural assignment.
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ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of (4-(Phenylethynyl)phenyl)methanol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (4-(Phenylethynyl)phenyl)methanol (CAS 54737-75-6). As drug development professionals and researchers, our commitment to sa...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (4-(Phenylethynyl)phenyl)methanol (CAS 54737-75-6). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. This document is designed to provide essential logistical information grounded in established safety protocols, ensuring compliance with regulatory standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Core Principles: Hazard Identification and Risk Mitigation
Before any disposal procedure, a thorough understanding of the compound's specific hazards is paramount. (4-(Phenylethynyl)phenyl)methanol is a solid organic compound that requires careful handling due to its chemical properties and potential reactivity.[3] All handling and disposal steps must be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, within a certified chemical fume hood.[4]
Inherent Chemical Hazards
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. This information is critical for assessing risk and dictates the necessity of treating this compound as regulated hazardous waste.
P501: Dispose of contents/container to an approved waste disposal plant.[5][6]
Causality of Reactivity: The Terminal Alkyne
A key structural feature of (4-(Phenylethynyl)phenyl)methanol is its terminal alkyne group. The proton on the sp-hybridized carbon is acidic and can be deprotonated by bases. The resulting acetylide anion is highly reactive and can form potentially explosive heavy metal acetylides, particularly with salts of copper, silver, or mercury.[4] This reactivity is the primary reason that reaction mixtures must be carefully quenched before disposal and why this chemical waste must be segregated from incompatible materials, such as strong oxidizing agents and certain metal salts.[4]
Disposal Decision Workflow
The correct disposal path depends on the form of the waste. This workflow provides a logical framework for selecting the appropriate protocol.
Personal protective equipment for handling (4-(Phenylethynyl)phenyl)methanol
Comprehensive Safety and Handling Guide for (4-(Phenylethynyl)phenyl)methanol As a critical alkynyl alcohol building block, (4-(Phenylethynyl)phenyl)methanol (CAS: 54737-75-6)[1][2] is frequently utilized in advanced cro...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide for (4-(Phenylethynyl)phenyl)methanol
As a critical alkynyl alcohol building block, (4-(Phenylethynyl)phenyl)methanol (CAS: 54737-75-6)[1][2] is frequently utilized in advanced cross-coupling reactions (such as Sonogashira couplings) and the synthesis of complex small-molecule therapeutics. While it is a stable solid under standard conditions, its specific physicochemical properties demand rigorous safety protocols to protect laboratory personnel from dermal and respiratory exposure.
This guide provides a self-validating operational workflow, ensuring that every handling step inherently verifies the safety and stoichiometric integrity of your experiment.
Chemical Profile & Hazard Causality
Understanding the molecular behavior of (4-(Phenylethynyl)phenyl)methanol is the first step in designing an effective safety strategy.
| Predicted Boiling Point | 376.7 ± 25.0 °C |[4] |
Mechanistic Causality of Hazards:
The molecule consists of a rigid phenylethynyl core and a terminal benzyl alcohol moiety. The extended
π
-conjugation of the alkyne and phenyl rings renders the molecule highly lipophilic, while the terminal hydroxyl group enables hydrogen bonding. This amphiphilic profile increases its affinity for the stratum corneum (outer skin layer) and the corneal epithelium.
Because it is a crystalline solid at room temperature[4][5], the primary route of exposure during routine laboratory operations is the inhalation of fine dust or accidental transfer to the eyes and skin via contaminated gloves. Consequently, the compound carries the following GHS classifications[3]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Mandatory Personal Protective Equipment (PPE) Matrix
According to standard occupational safety guidelines for handling irritating organic solids, PPE selection must directly mitigate the risks of particulate generation.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile Gloves (Minimum 4 mil thickness)
Nitrile provides an excellent barrier against solid organic powders. The lack of liquid solvent during weighing means permeation breakthrough times are high, but gloves must be changed immediately if contaminated to prevent dermal absorption and localized irritation (H315)[3].
Eye Protection
Chemical Splash Goggles
Prevents corneal irritation (H319)[3] from airborne dust generated during spatula transfer or accidental static-induced powder dispersion. Safety glasses with side shields are insufficient if large quantities are being milled or transferred.
Body Protection
Flame-Retardant Lab Coat (e.g., Nomex)
Protects street clothing from particulate accumulation. Flame retardancy is a standard precaution when handling organic alkynes, which can be combustible under specific conditions.
Respiratory
N95/P100 Particulate Respirator
Required only if weighing large quantities outside of primary engineering controls (fume hoods). Captures fine crystalline dust to prevent respiratory tract irritation.
Operational Workflow: Safe Handling Protocol
When scaling up cross-coupling reactions, the electrostatic properties of dry alkynyl alcohol powders often lead to "fly-away" particulates. The following step-by-step methodology is designed as a self-validating system : by following these steps, you inherently verify that no material is lost to the ambient laboratory environment, simultaneously protecting the researcher and ensuring stoichiometric accuracy.
Step 1: Pre-Operation Setup
Verify the functionality of the chemical fume hood or powder weighing enclosure. Ensure the sash is positioned at the correct operational height to maintain a face velocity of 80–100 fpm.
Lay down an anti-static weighing mat or disposable bench paper to contain potential micro-spills.
Step 2: Weighing and Transfer
Causality Check: Static electricity causes fine organic powders to scatter, drastically increasing inhalation risk. Use an anti-static spatula (e.g., grounded metal or static-dissipative polymer) to transfer the solid.
Self-Validating Step: Weigh the required mass directly into a pre-tared, sealable vial or Schlenk flask rather than an open weighing boat. Sealing the vessel before removing it from the balance enclosure guarantees zero particulate exposure during transit to the reaction manifold.
Step 3: Reaction Setup
Transfer the sealed vessel to the reaction fume hood.
Because terminal and internal alkynes can be sensitive to oxidative degradation, flush the reaction vessel with an inert gas (Argon or Nitrogen) before introducing your solvent system.
Step 4: Decontamination
Wipe down the balance and surrounding area with a lint-free cloth dampened with a compatible solvent (e.g., isopropanol or ethanol) to dissolve and remove residual powder.
Doff gloves using the "glove-in-glove" technique to trap any adhered chemical inside the discarded gloves.
Spill Response & Waste Disposal Plan
Immediate Spill Response:
Minor Spills (< 50 g): Do not dry sweep, as this aerosolizes the irritating powder. Gently cover the spill with a damp paper towel (using water or a dilute surfactant) to suppress dust. Carefully scoop the material into a designated hazardous waste container. Wash the area with soap and water, followed by an alcohol wipe.
Major Spills: Evacuate the immediate area, allow the dust to settle, and utilize a HEPA-filtered vacuum explicitly designed for combustible organic dusts.
Waste Disposal Plan:
Classification: (4-(Phenylethynyl)phenyl)methanol must be treated as Non-Halogenated Organic Solid Waste .
Collection: Place all contaminated consumables (weighing paper, spatulas, gloves, and wipes) into a clearly labeled, sealable solid waste container.
Final Disposition: The waste must be transferred to the institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste facility. Do not flush down the sink or dispose of in regular municipal trash[4].
Process Logic Diagram
The following workflow illustrates the logical progression from hazard assessment through execution and disposal.
Caption: Operational workflow for the safe handling and disposal of (4-(Phenylethynyl)phenyl)methanol.
References
PubChem. "(4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239". National Center for Biotechnology Information. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132". United States Department of Labor. Available at:[Link]